Ganaplacide
説明
特性
IUPAC Name |
2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPRVECGWBHCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105307 | |
| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261113-96-5 | |
| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261113-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganaplacide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261113965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganaplacide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANAPLACIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VMN9JU7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ganaplacide Action Against Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (formerly KAF156) is a novel antimalarial agent belonging to the imidazolopiperazine class, currently in late-stage clinical development in combination with lumefantrine. Its unique mechanism of action, distinct from existing antimalarials, makes it a critical tool in the fight against drug-resistant malaria. This technical guide elucidates the core mechanism by which this compound exerts its parasiticidal effects on Plasmodium falciparum, the deadliest species of the malaria parasite.
Molecular Target and Mechanism of Action
This compound's primary mode of action is the disruption of the parasite's intracellular secretory pathway, a critical process for protein trafficking and export, which is essential for the parasite's survival and replication within human red blood cells.[1][2][3]
Targeting the Endoplasmic Reticulum and Protein Secretion
In vitro studies have demonstrated that this compound and its analogs, such as GNF179, induce significant stress on the endoplasmic reticulum (ER) of P. falciparum.[1][4] This is characterized by a noticeable expansion of the ER and disruption of the Golgi apparatus morphology.[5] The drug effectively inhibits protein trafficking, preventing the export of parasite proteins to the red blood cell surface, which is crucial for nutrient uptake and immune evasion.[1][6] This disruption of the secretory pathway ultimately leads to parasite death.
A key protein implicated as a potential direct target of this compound is Plasmodium falciparum SEY1 (PfSEY1) .[5][7] PfSEY1 is a dynamin-like GTPase that plays a crucial role in the homotypic fusion of ER membranes, a process essential for maintaining the structural integrity and function of the ER.[5]
The proposed mechanism involves the following steps:
-
Binding to PfSEY1: this compound's analog, GNF179, has been shown to bind to recombinant PfSEY1.[5]
-
Inhibition of GTPase Activity: This binding inhibits the GTPase activity of PfSEY1.[5]
-
Disruption of ER Architecture: The inhibition of PfSEY1 function leads to alterations in the morphology of the ER and Golgi apparatus.[5]
-
Blockade of Protein Trafficking: Consequently, the intracellular secretory pathway is disrupted, blocking the transport of essential proteins.[1][3]
-
Parasite Death: The inability to export proteins and maintain cellular homeostasis results in the death of the parasite.
Resistance Mechanisms
While PfSEY1 is a strong candidate for the direct target, resistance to this compound is not associated with mutations in the PfSEY1 gene. Instead, resistance is conferred by mutations in three other genes, all of which encode for proteins localized to the ER:[8][9][10][11]
-
PfCARL (Cyclic Amine Resistance Locus): A protein with seven transmembrane domains.[8][9]
-
PfACT (Acetyl-CoA Transporter): Responsible for transporting acetyl-CoA.[8][11]
-
PfUGT (UDP-galactose Transporter): Involved in the transport of UDP-galactose.[8][11]
It is hypothesized that these mutations do not prevent this compound from binding to its primary target but rather confer resistance through broader mechanisms that may involve modifications in fatty acid transport and membrane protein trafficking, compensating for the drug's effects.[3][4]
Quantitative Data on this compound Activity
This compound exhibits potent activity against various stages of P. falciparum, including strains resistant to current antimalarial drugs.
| Parameter | P. falciparum Strain(s) | Value | Reference(s) |
| IC50 (Asexual Stages) | Drug-sensitive and resistant strains | 3 - 11 nM | [4] |
| Median IC50 (Asexual Stages) | Ugandan clinical isolates | 13.8 nM | [12] |
| IC50 (Male Gametocytes) | Artemisinin-resistant isolates | Mean: 6.9 nM | [13] |
| IC50 (Female Gametocytes) | Artemisinin-resistant isolates | Mean: 47.5 nM | [13] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by a range of advanced experimental techniques.
In Vitro Susceptibility Testing
-
SYBR Green I-based Assay: This is a high-throughput method used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against the asexual blood stages of P. falciparum.
-
Protocol Outline:
-
Synchronized parasite cultures are incubated with serial dilutions of the test compound for 72 hours.
-
SYBR Green I dye, which intercalates with DNA, is added to the wells.
-
Fluorescence is measured to quantify parasite growth inhibition relative to drug-free controls.[12]
-
-
Gametocytocidal Activity Assessment
-
P. falciparum Dual Gamete Formation Assay: This assay assesses the effect of compounds on the viability and function of mature male and female gametocytes.
-
Protocol Outline:
-
Mature stage V gametocytes are treated with the test compound.
-
Gametogenesis is induced, and the formation of male and female gametes is quantified.
-
The inhibition of gamete formation is used to determine the IC50 for gametocytocidal activity.[13]
-
-
Quiescent Stage Survival Assay (QSA)
-
QSA Protocol: This assay is used to evaluate the activity of drugs against dormant or quiescent parasite stages, which can be induced by artemisinin treatment.
-
Protocol Outline:
-
Ring-stage parasites are exposed to a high concentration of dihydroartemisinin (DHA) to induce quiescence.
-
The quiescent parasites are then incubated with the test compound.
-
After drug removal, parasite recrudescence is monitored to assess the compound's ability to kill the dormant parasites.[4][14]
-
-
Target Identification and Validation
-
Chemical Genetics and Proteomic Affinity Chromatography: These methods were employed with a chemical analog of this compound (GNF179) to identify potential protein targets by observing which parasite proteins bind to the compound.[5]
-
CRISPR-Cas9 Gene Editing: This technique was used to introduce specific mutations into the P. falciparum genome to validate the role of candidate genes in conferring drug resistance.[11]
-
Ultrastructure Expansion Microscopy: This advanced imaging technique was used to visualize the morphological changes in the parasite's ER and Golgi apparatus upon treatment with GNF179.[5]
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of this compound targeting PfSEY1 to disrupt the secretory pathway.
Experimental Workflow for Target Identification
Caption: Experimental workflow for identifying and validating this compound's molecular target.
Logical Relationship of Resistance Mechanisms
Caption: Logical relationship between this compound action and the emergence of resistance.
Conclusion
This compound represents a significant advancement in antimalarial drug development, with a novel mechanism of action that targets the intracellular secretory pathway of Plasmodium falciparum. By inhibiting the function of proteins crucial for ER integrity, such as the putative target PfSEY1, this compound disrupts essential cellular processes, leading to parasite death. This unique mode of action provides a powerful tool against drug-resistant malaria and underscores the importance of targeting novel parasite biology for the development of next-generation antimalarials. Further research will continue to refine our understanding of the precise molecular interactions and the full spectrum of its effects on the parasite.
References
- 1. researchgate.net [researchgate.net]
- 2. malariaworld.org [malariaworld.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. research.monash.edu [research.monash.edu]
- 11. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo susceptibilities to this compound and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
KAF156 (Cipargamin): A Technical Deep Dive into its Discovery and Development
FOR IMMEDIATE RELEASE
Basel, Switzerland – November 19, 2025 – This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of KAF156, also known as cipargamin or ganaplacide. Developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV), KAF156 is a novel antimalarial compound belonging to the imidazolopiperazine class, currently in late-stage clinical development. It has demonstrated potent, fast-acting, and multi-stage activity against Plasmodium parasites, including artemisinin-resistant strains, positioning it as a critical next-generation therapeutic in the global fight against malaria.
Discovery and Initial Identification
KAF156 was identified through a high-throughput phenotypic screening of over two million compounds from the Novartis compound library.[1] The screening aimed to identify molecules with activity against the asexual blood stages of Plasmodium falciparum. The imidazolopiperazine scaffold, to which KAF156 belongs, emerged from an extensive lead-optimization program.[2] This discovery was part of a joint research program involving the Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research Foundation, and the Swiss Tropical and Public Health Institute, with support from the Wellcome Trust, the Singapore Economic Development Board, and MMV.[3][4]
Preclinical Development
Preclinical studies have demonstrated the multi-stage activity of KAF156, a promising attribute for a candidate antimalarial.[2][5][6]
In Vitro Activity
KAF156 has shown potent activity against various stages of the Plasmodium life cycle.
Table 1: In Vitro Activity of KAF156
| Parameter | P. falciparum Strain/Stage | Value | Reference |
| IC50 | Asexual blood stage (drug-sensitive & resistant) | 6 - 17.4 nM | [7][8] |
| EC50 | Asexual blood stage (3D7 strain) | 10 nM | [2] |
| EC50 | Liver stage (P. berghei) | 10 nM | [2] |
| EC50 | Stage V gametocytes (P. falciparum) | 4 nM | [2] |
In Vivo Efficacy
In vivo studies in murine models of malaria have confirmed the potent therapeutic and prophylactic activity of KAF156.
Table 2: In Vivo Efficacy of KAF156 in Mouse Models
| Parameter | Mouse Model | Value | Reference |
| ED50 | P. berghei infected | 0.6 mg/kg | [7][8] |
| ED90 | P. berghei infected | 0.9 mg/kg | [7][8] |
| ED99 | P. berghei infected | 1.4 mg/kg | [7][8] |
| Prophylactic Dose | Sporozoite challenge | 10 mg/kg (single oral dose, fully protective) | [7][8] |
Mechanism of Action
The precise mechanism of action of KAF156 is still under investigation, but it is known to be novel compared to existing antimalarials.[3] It is not a direct inhibitor of a single enzyme but appears to disrupt essential cellular processes in the parasite.
Studies have shown that KAF156 inhibits protein trafficking and leads to the expansion of the endoplasmic reticulum (ER) in the parasite.[9] Resistance to KAF156 is not associated with a single target mutation but rather with mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) gene.[4][10] pfcarl is now understood to be a multidrug-resistance gene rather than the direct target of KAF156.[11] Mutations in other genes, such as the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been linked to resistance, suggesting a complex mechanism involving protein and lipid biosynthesis or transport pathways.
Figure 1: Proposed mechanism of action of KAF156 and the role of PfCARL in resistance.
Clinical Development
KAF156 has progressed through several phases of clinical trials, demonstrating a favorable safety profile and significant efficacy in patients with uncomplicated malaria. It is being developed in combination with a new, improved formulation of lumefantrine.[2][12][13]
Phase I and IIa Studies
Early clinical studies established the safety, tolerability, and pharmacokinetic profile of KAF156. A proof-of-concept Phase IIa study (NCT01753323) showed that KAF156 was fast-acting and potent against both P. vivax and P. falciparum, including artemisinin-resistant strains.[4][12]
Phase IIb Studies
A key Phase IIb study is evaluating various dosing combinations and schedules of KAF156 with lumefantrine in adults, adolescents, and children.[3][12] The aim is to identify a simple, ideally single-dose, curative regimen.
Table 3: Summary of Key Clinical Trial Results for KAF156
| Trial Identifier | Phase | Treatment Regimen | Patient Population | Key Efficacy Endpoints | Reference |
| NCT01753323 | IIa | 400 mg once daily for 3 days | Adults with uncomplicated P. vivax or P. falciparum malaria | Rapid parasite clearance | [4][14] |
| NCT01753323 | IIa | 800 mg single dose | Adults with uncomplicated P. falciparum malaria | Assessed 28-day cure rate | [4][14] |
| Phase IIb | IIb | KAF156 + Lumefantrine (various doses/schedules) | Adults, adolescents, and children with uncomplicated malaria | To determine optimal dosing regimen | [3][12] |
In the Phase IIa study, a 400 mg daily dose for three days resulted in rapid parasite clearance in patients with both P. vivax and P. falciparum malaria.[4][14] An 800 mg single dose was also evaluated to assess the potential for a single-dose cure.[4][14]
Experimental Protocols
In Vitro Susceptibility Assays
The in vitro activity of KAF156 against the asexual blood stages of P. falciparum is typically determined using a standardized 72-hour SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite proliferation.
Figure 2: General workflow for the in vitro SYBR Green I-based parasite proliferation assay.
In Vivo Efficacy Studies (Mouse Model)
The standard 4-day suppressive test in P. berghei-infected mice is a common in vivo model to assess the efficacy of antimalarial compounds.
-
Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.
-
Dosing: Treatment with KAF156 or a vehicle control is initiated, typically 24 hours post-infection, and administered orally once daily for four consecutive days.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The mean percent reduction in parasitemia in the treated group compared to the control group is calculated to determine the effective dose (ED50, ED90, ED99).
Conclusion and Future Directions
KAF156 represents a significant advancement in the field of antimalarial drug development. Its novel mechanism of action, multi-stage activity, and efficacy against resistant parasites underscore its potential to become a cornerstone of future malaria treatment and elimination strategies. Ongoing and planned clinical trials will further define its role in combination therapy for uncomplicated and potentially severe malaria. The development of a simple, single-dose regimen would be a transformative tool in the global effort to eradicate this devastating disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. The early preclinical and clinical development of this compound (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 8. malariaworld.org [malariaworld.org]
- 9. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. malariaworld.org [malariaworld.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazolopiperazine Class of Antimalarials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium species, particularly P. falciparum, pose a significant threat to global malaria control and elimination efforts. This has necessitated the discovery and development of new antimalarial agents with novel mechanisms of action. The imidazolopiperazines (IZPs) have emerged as a promising new chemical class of antimalarials with potent activity against multiple stages of the parasite's life cycle, including those resistant to current therapies. This technical guide provides an in-depth overview of the imidazolopiperazine class, focusing on its core chemical features, mechanism of action, key compounds in development, and the experimental methodologies used for their evaluation. Quantitative data on efficacy and pharmacokinetics are presented, along with detailed experimental protocols and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Introduction to Imidazolopiperazines
Imidazolopiperazines are a novel class of synthetic compounds identified through high-throughput phenotypic screening against Plasmodium falciparum.[1] Structurally distinct from existing antimalarials like artemisinins and quinolines, they represent a critical advancement in the fight against drug-resistant malaria.[2] The lead clinical candidate from this class, ganaplacide (KAF156), along with other key compounds like GNF179, has demonstrated potent activity against asexual blood stages, liver stages, and the sexual gametocyte stages responsible for transmission.[3][4] This multi-stage activity makes them suitable candidates for prophylaxis, treatment, and transmission-blocking strategies.[4]
Mechanism of Action
The primary mechanism of action for the imidazolopiperazine class is the disruption of the Plasmodium falciparum intracellular secretory pathway.[3] This mode of action is distinct from most standard antimalarials.
Key effects include:
-
Inhibition of Protein Trafficking: IZPs interfere with the transport of proteins within the parasite.
-
Endoplasmic Reticulum (ER) Stress: Treatment with IZPs leads to the expansion of the parasite's ER, an indicator of significant ER stress and accumulation of unfolded proteins.[3]
-
Blockade of Permeation Pathways: These compounds prevent the establishment of new permeation pathways in the host red blood cell, which are critical for nutrient import and waste export by the parasite.[3]
Resistance to imidazolopiperazines has been linked to mutations in several parasite genes, including the cyclic amine resistance locus (PfCARL), an acetyl-CoA transporter (PfACT), and a UDP-galactose transporter (PfUGT).[5] These proteins are localized to the ER and Golgi apparatus, further supporting the secretory pathway as the primary target.[5]
Quantitative Data
The efficacy and pharmacokinetic properties of imidazolopiperazines have been characterized through extensive preclinical and clinical studies.
Table 1: In Vitro Efficacy of Imidazolopiperazines against P. falciparum
| Compound | Parasite Strain | IC₅₀ (nM) | Resistance Fold-Change | Reference(s) |
| KAF156 | 3D7 (Sensitive) | ~6 | - | [3] |
| KAF156 | Dd2 (Resistant) | - | - | |
| GNF179 | 3D7 (Sensitive) | 5 | - | [3] |
| GNF179 | W2 (Resistant) | 4.8 | - | |
| GNF179 | KAD452-R3 (pfcarl mutant) | ~1850 | ~340x | [3] |
Table 2: In Vivo Efficacy of Imidazolopiperazines in Murine Models
| Compound | Model | Dosing Regimen | Efficacy | Reference(s) |
| KAF156 | P. berghei | 10 mg/kg (single oral dose) | Full protection (prophylaxis) | [3] |
| Lead Compound | P. berghei | 100 mg/kg (single oral dose) | 99.4% parasitemia reduction | [2] |
| GNF179 | P. berghei | 100 mg/kg | 99.7% parasitemia reduction | [4] |
Table 3: Pharmacokinetic Parameters of this compound (KAF156) in Humans
| Parameter | Value | Condition | Reference(s) |
| Tₘₐₓ (Median) | 1 - 4 hours | Healthy Volunteers / Patients | [6] |
| Terminal Elimination Half-life (t½) | 44.1 ± 8.9 hours | Malaria Patients | [7] |
| Cₘₐₓ (Mean ± SD) | 1630 ± 446 ng/mL | Healthy Volunteers (800 mg single dose) | |
| Protective Concentration (95% Efficacy) | 21.5 ng/mL (at 24h post-dose) | CHMI Model | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of imidazolopiperazine antimalarials.
General Synthesis of the Imidazolopiperazine Core
The synthesis of the core imidazolopiperazine scaffold is often achieved through a multi-step process. A common route involves the Groebke–Blackburn three-component reaction.[2]
Protocol Outline:
-
Three-Component Reaction: An appropriately substituted 2-aminopyrazine, an isocyanide (e.g., 4-fluorophenyl isocyanide), and an aldehyde (e.g., 4-fluorobenzaldehyde) are reacted to furnish the imidazole skeleton.[2]
-
Ring Reduction: The pyrazine ring of the resulting intermediate is reduced to a piperazine. This is typically achieved using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[2]
-
Amidation: The piperazine nitrogen is then coupled with a protected amino acid (e.g., N-Boc-glycine) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
-
Deprotection: The protecting group (e.g., Boc) is removed, typically using an acid like trifluoroacetic acid (TFA), to yield the final imidazolopiperazine compound.[2]
Further modifications to the core and peripheral groups are performed to optimize potency and pharmacokinetic properties.[8]
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This is the most common method for determining the 50% inhibitory concentration (IC₅₀) of compounds against asexual P. falciparum blood stages. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
Complete culture medium (RPMI-1640, human serum/Albumax II, hypoxanthine, gentamicin)
-
Asynchronous or synchronized ring-stage P. falciparum culture
-
Human erythrocytes (O+)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Parasite Inoculation: Adjust a synchronized ring-stage parasite culture to 0.5-1% parasitemia and 2% hematocrit. Add this parasite suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]
-
Lysis and Staining: a. Prepare a working SYBR Green I solution by diluting the stock 2x to 4x in lysis buffer. b. Add an equal volume of the SYBR Green I/lysis buffer to each well. c. Seal the plate and incubate in the dark at room temperature for 1-24 hours.[9]
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cell controls. Normalize the data to the drug-free control wells (100% growth). Calculate IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
In Vivo Efficacy Testing (Peter's 4-Day Suppressive Test)
This standard test evaluates the schizonticidal activity of a compound on an early P. berghei infection in mice.[10]
Materials:
-
Swiss albino or other suitable mice (e.g., BALB/c)
-
Chloroquine-sensitive Plasmodium berghei strain
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Standard drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally (IP) with 0.2 mL of a suspension containing approximately 1x10⁷ P. berghei-parasitized red blood cells.[10]
-
Treatment: Two to four hours post-infection (Day 0), randomly assign mice to groups (n=5). Administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3).[11] A negative control group receives only the vehicle, and a positive control group receives a standard drug like chloroquine.
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse.
-
Staining and Counting: Stain smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia relative to the negative control group using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.[12]
-
Survival Monitoring (Optional): Monitor the mean survival time for each group.
Drug Discovery and Evaluation Workflow
The development of a new antimalarial class like imidazolopiperazines follows a structured pipeline from initial discovery to preclinical evaluation.
Conclusion
The imidazolopiperazine class represents a significant breakthrough in antimalarial drug discovery, offering a novel mechanism of action with potent, multi-stage activity against drug-sensitive and drug-resistant parasites. The lead candidate, this compound (KAF156), is advancing through clinical development in combination with other agents, holding the potential to become a next-generation therapy to combat malaria. The technical information and detailed protocols provided in this guide are intended to support ongoing research and development efforts aimed at harnessing the full potential of this promising class of compounds to address the urgent global health challenge of malaria.
References
- 1. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 2. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1 evaluation of the pharmacokinetic/pharmacodynamic interaction of the anti-malarial agents KAF156 and piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iddo.org [iddo.org]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Molecular Target Identification of Ganaplacide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial agent belonging to the imidazolopiperazine class of compounds. It exhibits potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains, making it a critical component in the future of malaria treatment. This technical guide provides an in-depth overview of the scientific endeavors to identify the molecular target of this compound, focusing on the experimental methodologies, key findings, and the current understanding of its mechanism of action.
Unveiling the Target: A Multi-pronged Approach
Key Experimental Approaches in Target Deconvolution:
-
In Vitro Evolution and Genome Analysis: Initial studies involved culturing Plasmodium falciparum parasites under escalating concentrations of this compound to select for resistant mutants. Whole-genome sequencing of these resistant strains consistently identified mutations in genes such as the P. falciparum cyclic amine resistance locus (PfCARL), the acetyl-CoA transporter (PfACT), and the UDP-galactose transporter (PfUGT). However, these are now largely considered to be mediators of multidrug resistance rather than the direct targets of this compound.[1][2][3]
-
Yeast as a Model System: To further investigate the mechanism, studies were conducted in the model organism Saccharomyces cerevisiae. Yeast clones resistant to imidazolopiperazines were found to harbor mutations in genes associated with the endoplasmic reticulum (ER), particularly those involved in lipid homeostasis and autophagy.[4]
-
Affinity-Based Proteomics: A significant breakthrough came from proteomic affinity chromatography. Using a chemical analog of this compound (GNF179) immobilized on beads, researchers were able to "pull down" interacting proteins from parasite lysates.[4][5] This unbiased approach identified a putative dynamin-like GTPase, SEY1 (Synthetic Enhancement of YOP1), as a high-confidence binding partner.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. A drug binding to its target protein typically increases the protein's melting temperature. Experiments demonstrated that GNF179 increased the melting temperature of Plasmodium SEY1, providing strong evidence of a direct physical interaction within the cellular environment.[4][5]
-
Biophysical Interaction Studies (Surface Plasmon Resonance - SPR): To quantify the binding affinity between the drug and the putative target, SPR was employed. This technique measures the interaction between a ligand (GNF179) and an immobilized protein (P. knowlesi SEY1) in real-time, allowing for the determination of binding kinetics.[5]
-
Enzymatic Assays: Since SEY1 is a predicted GTPase, its enzymatic activity was directly measured in the presence of GNF179. These experiments showed that GNF179 inhibits the GTPase activity of recombinant P. vivax SEY1.[5]
-
Cellular Imaging: Using fluorescently-labeled GNF179 and ultrastructure expansion microscopy, researchers observed the drug localizing to the parasite's ER.[5][6] Furthermore, treatment with GNF179 led to significant morphological changes, including ER expansion and detachment of the Golgi apparatus from the nucleus.[5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the molecular target identification studies of this compound and its analogs.
| Parameter | Compound | Target/Organism | Value | Experimental Method | Reference |
| IC50 | This compound (KAF156) | P. falciparum (drug-sensitive and resistant strains) | 6 - 17.4 nM | In vitro growth inhibition assay | [7] |
| IC50 | GNF179 | P. falciparum (wild-type) | ~5 nM | In vitro growth inhibition assay | [8] |
| IC50 | GNF179-NBD conjugate | P. falciparum (wild-type) | 19 nM | In vitro growth inhibition assay | [8] |
| IC50 | GNF179-Coumarin-1 conjugate | P. falciparum (wild-type) | 1.2 µM | In vitro growth inhibition assay | [8] |
| Equilibrium Dissociation Constant (KD) | GNF179 | Recombinant P. knowlesi SEY1 | Not explicitly quantified in the provided text | Surface Plasmon Resonance (SPR) | [5] |
| GTPase Activity Inhibition | GNF179 (125 µM) | Recombinant P. vivax SEY1-containing lysate | Inhibition observed | GTPase activity assay (measuring free phosphate) | [5] |
| Transmission Blocking Activity | GNF179 | P. falciparum gametocytes | Abolished oocyst formation at 5 nM | Ex vivo direct membrane feeding assay | [9] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the identification of this compound's molecular target.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound or its analogs directly bind to a target protein within intact parasite cells by measuring changes in the protein's thermal stability.
Methodology:
-
Parasite Culture and Treatment: P. falciparum-infected erythrocytes are cultured to the desired stage (e.g., ring stage). The parasites are then treated with the test compound (e.g., GNF179) or a vehicle control (DMSO) for a specified duration.
-
Heat Treatment: The treated cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
Protein Analysis: The amount of the specific protein of interest (e.g., SEY1) remaining in the soluble fraction at each temperature is quantified. This is typically done by:
-
Western Blotting: For a targeted approach, the soluble fractions are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to the protein of interest.
-
Mass Spectrometry (Proteome-wide CETSA): For an unbiased, proteome-wide analysis, the soluble proteins are digested into peptides, labeled with tandem mass tags (TMTs), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in the thermal stability of thousands of proteins simultaneously.
-
-
Data Analysis: The data is plotted as the fraction of soluble protein versus temperature. A rightward shift in the melting curve for a specific protein in the presence of the drug indicates stabilization due to binding.
GTPase Activity Assay
Objective: To determine if this compound or its analogs inhibit the enzymatic activity of the putative target, SEY1.
Methodology:
-
Recombinant Protein Expression and Purification: The gene encoding for Plasmodium SEY1 is cloned into an expression vector and the protein is expressed in a suitable system (e.g., E. coli). The recombinant protein is then purified, for instance, using a Ni-NTA column for His-tagged proteins.
-
GTPase Reaction: The assay is set up in a multi-well plate. Each reaction contains the purified SEY1-containing eluate, a buffer optimized for GTPase activity, and varying concentrations of GTP.
-
Inhibitor Treatment: The test compound (e.g., GNF179) or a control compound is added to the reaction mixtures.
-
Incubation: The reactions are incubated for a specific time (e.g., 30 minutes) at a controlled temperature to allow for GTP hydrolysis.
-
Phosphate Detection: The amount of inorganic phosphate released during GTP hydrolysis is measured. This is often done using a colorimetric method where a reagent reacts with free phosphate to produce a colored product that can be measured by absorbance at a specific wavelength (e.g., 360 nm).
-
Data Analysis: The rate of GTP hydrolysis is calculated and compared between the treated and untreated samples to determine the extent of inhibition.
Affinity Chromatography
Objective: To identify proteins from parasite lysate that physically interact with this compound or its analogs.
Methodology:
-
Probe Synthesis and Immobilization: A chemical analog of this compound is synthesized with a linker that allows it to be covalently attached to chromatography beads (e.g., sepharose beads). Control beads are also prepared, either with no ligand or with an inactive compound.
-
Parasite Lysis: P. falciparum parasites are harvested and lysed to release their proteins.
-
Incubation: The parasite lysate is incubated with the drug-conjugated beads and the control beads to allow for protein binding.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The proteins that specifically bound to the drug-conjugated beads are eluted.
-
Protein Identification: The eluted proteins are identified using mass spectrometry. Proteins that are significantly enriched on the drug-conjugated beads compared to the control beads are considered potential binding partners.
Visualizing the Process and Pathway
To better illustrate the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for this compound's molecular target identification.
Caption: Proposed mechanism of action of this compound via inhibition of SEY1.
Conclusion
The identification of the molecular target of a novel drug is a complex yet crucial step in its development. For this compound, a comprehensive array of modern biological techniques has illuminated its mechanism of action. While the dynamin-like GTPase SEY1 has emerged as a primary candidate target, the full picture of this compound's interaction with the parasite's cellular machinery continues to be refined. The disruption of the essential protein secretory pathway represents a novel antimalarial strategy, and a deeper understanding of this process will be invaluable for the development of next-generation therapies and for managing the emergence of drug resistance.
References
- 1. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Ganaplacide Against Malaria Parasites: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of Ganaplacide (KAF156), a novel imidazolopiperazine antimalarial compound, against various life cycle stages of Plasmodium falciparum, the deadliest malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.
This compound has demonstrated potent nanomolar activity against asexual blood stages, including artemisinin-resistant strains, as well as transmission-blocking potential by targeting mature gametocytes.[1] Its novel mechanism of action, which is still under full elucidation but is thought to involve the disruption of the parasite's internal protein transport systems, makes it a promising candidate to overcome existing drug resistance.[2][3][4]
Quantitative Analysis of In Vitro Activity
The following tables summarize the 50% inhibitory concentrations (IC₅₀) of this compound against different stages and strains of P. falciparum. The data highlights its potent activity, often in the low nanomolar range.
Table 1: In Vitro Activity of this compound Against Asexual and Sexual Stages of Artemisinin-Resistant P. falciparum
| Parameter | This compound (nM) | Cipargamin (nM) | Artesunate (nM) |
| Asexual Stages IC₅₀ (Mean ± SD) | 5.6 ± 1.2 | 2.4 ± 0.7 | 1.4 ± 0.7 |
| Male Gametocytes IC₅₀ (Mean ± SD) | 6.9 ± 3.8 | 115.6 ± 66.9 | 317.7 ± 197.7 |
| Female Gametocytes IC₅₀ (Mean ± SD) | 47.5 ± 54.7 | 104.9 ± 84.3 | 493.0 ± 240.2 |
Data derived from studies on artemisinin-resistant P. falciparum isolates with K13 mutations (C580Y, G449A, and R539T) from Thailand and Cambodia.[1]
Table 2: Comparative IC₅₀ Values of this compound Against Various P. falciparum Strains
| P. falciparum Strain | This compound IC₅₀ (nM) |
| NF54 (Wild Type) | 7.7 ± 0.3 |
| Artemisinin-resistant isolates (mean) | 5.6 ± 1.2 |
| ANL9G(R539T) | 5.9 ± 0.3 |
| APS2G(R539T) | 5.3 ± 1.0 |
| APS9G(C580Y) | 4.3 ± 1.2 |
| APL5G (C580Y) | 7.2 ± 0.3 |
| APL9G(C580Y) | 5.3 ± 1.2 |
| ARN2G(G449A) | 6.1 ± 0.9 |
IC₅₀ values were determined from at least three independent replicates.[1] It is noteworthy that this compound's activity is not significantly impaired by mutations in genes associated with resistance to other antimalarials, such as pfk13, pfcrt, pfmdr1, pfmdr2, pfdhps, and pfdhfr, nor by pfmdr1 gene amplification.[5][6][7]
Experimental Protocols
The primary method for evaluating the in vitro antimalarial activity of this compound is the SYBR Green I-based assay.
SYBR Green I-Based 72-Hour In Vitro Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound and control compounds (serially diluted)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Ring-stage parasites are synchronized using methods like 5% D-sorbitol treatment.[5]
-
Plate Preparation: Serial dilutions of this compound and control drugs are prepared and added to the 96-well plates.
-
Parasite Seeding: Synchronized ring-stage parasites are adjusted to a specific parasitemia (e.g., 1%) and hematocrit and added to the wells containing the drug dilutions.[5]
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I stain is added to bind to the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[5]
-
Data Analysis: The IC₅₀ values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Visualizing Methodologies and Mechanisms
To further elucidate the experimental processes and proposed mechanisms of action, the following diagrams are provided.
The precise molecular target of this compound is still under investigation, but current evidence points towards two primary mechanisms.
One proposed mechanism is the disruption of the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[2][3][4] Another suggested target is the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a collapse of the parasite's mitochondrial membrane potential and subsequent death.[8]
Conclusion
This compound exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its efficacy against multiple life cycle stages, including those responsible for transmission, underscores its potential as a next-generation antimalarial. The compound's novel mechanism of action provides a valuable tool in the face of growing artemisinin resistance. Further research to fully elucidate its molecular targets will be crucial for its optimal deployment in future antimalarial combination therapies.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 4. Comment: New malaria treatment shows promise against drug-resistant parasites | LSTM [lstmed.ac.uk]
- 5. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is this compound/Lumefantrine used for? [synapse.patsnap.com]
Ganaplacide Resistance Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganaplacide (formerly KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class, demonstrating potent activity against multiple life-cycle stages of Plasmodium falciparum, including strains resistant to current frontline therapies. Developed by Novartis in partnership with the Medicines for Malaria Venture (MMV), this compound is a critical component of the combination therapy this compound/lumefantrine (GanLum), which has shown high efficacy in recent clinical trials. Understanding the resistance profile of this compound is paramount for its strategic deployment and long-term viability as an antimalarial agent. This guide provides a comprehensive overview of the known resistance mechanisms, associated genetic mutations, and the experimental protocols used to characterize the resistance profile of this compound.
Mechanism of Action
This compound exerts its antimalarial effect through a novel mechanism of action, distinct from existing drug classes.[1][2] It disrupts the parasite's intracellular secretory pathway, which is vital for protein trafficking and the establishment of new permeation pathways essential for its survival within red blood cells.[3][4] This disruption leads to an expansion of the endoplasmic reticulum (ER), indicating significant ER stress.[3][4] While the precise molecular target is not yet fully elucidated, this mode of action offers a significant advantage against parasites that have developed resistance to current drugs.[5]
In Vitro Resistance Profile and Associated Mutations
Decreased susceptibility to this compound in Plasmodium falciparum has been primarily associated with mutations in three specific genes through in vitro selection studies.[5] These genes encode proteins located at the Golgi apparatus and the endoplasmic reticulum.[6]
-
P. falciparum cyclic amine resistance locus (PfCARL, PF3D7_0321900): Mutations in this gene are strongly correlated with this compound resistance. PfCARL encodes a protein with seven transmembrane domains that localizes to the cis-Golgi apparatus and is believed to play a role in protein sorting and membrane trafficking.[7][8]
-
P. falciparum acetyl-CoA transporter (PfACT, PF3D7_1036800): Mutations in this gene have also been selected for in vitro and are associated with reduced susceptibility to this compound.[6]
-
P. falciparum UDP-galactose transporter (PfUGT, PF3D7_1113300): A mutation in this transporter has been linked to a significant shift in susceptibility to a compound closely related to this compound.[9]
It is important to note that these proteins are not thought to be the direct targets of this compound but rather are involved in mechanisms that allow the parasite to tolerate the drug's effects.[4][5]
Quantitative Data on this compound Resistance
The following table summarizes the reported changes in the half-maximal inhibitory concentration (IC50) of this compound associated with mutations in the key resistance-mediating genes.
| Gene | Mutation(s) | Parasite Strain | Fold Increase in IC50 | Reference IC50 (Wild-Type) | Mutant IC50 | Notes |
| PfCARL | Multiple variants (e.g., L830V, S1076N/I, V1103L, I1139K) | Dd2, NF54 | >40-fold | Dd2: 3.1 nM ± 0.25 | Dd2 I1139K: 1.07 µM ± 107 | Mutations in PfCARL are sufficient to confer resistance.[7][10] |
| PfCARL | Not specified | Laboratory strains | Up to 458-fold | Not specified | Not specified | Resistance extends to the sexual stages of the parasite.[11] |
| PfACT | I140V | Ugandan clinical isolates | Modest decrease in susceptibility | Median IC50 of 13.8 nM for all isolates | Not specified | This mutation was found in over 20% of the Ugandan isolates studied.[12] |
| PfUGT | Not specified | Laboratory strains | ~500-fold (to a related compound) | Not specified | Not specified | This was observed with KAF179, a close analog of this compound.[9] |
Experimental Protocols
In Vitro Selection of this compound-Resistant Plasmodium falciparum
This protocol outlines the general steps for selecting this compound-resistant parasite lines in a continuous culture system.
Objective: To generate P. falciparum strains with decreased susceptibility to this compound through continuous drug pressure.
Materials:
-
P. falciparum culture (e.g., Dd2, NF54)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Microscope for parasitemia determination
Procedure:
-
Initiation of Culture: Start with a high-density culture of synchronous ring-stage parasites (e.g., 10^9 parasites).
-
Drug Pressure Application:
-
Stepwise Method: Begin by exposing the parasite culture to this compound at a concentration equivalent to the IC50. Maintain the culture until parasite growth recovers. Once the culture is stable, incrementally increase the drug concentration.[13]
-
Pulse Method: Expose the parasite culture to a high concentration of this compound (e.g., 3-5 times the IC50) for a short period (e.g., 48-72 hours). Remove the drug and allow the parasite population to recover. Repeat this cycle.[13]
-
-
Culture Maintenance: Change the media and add fresh erythrocytes as needed to maintain a healthy culture. Monitor parasitemia regularly by Giemsa-stained blood smears.
-
Selection of Resistant Population: Continue the drug pressure for an extended period (several months) until a parasite population that can consistently grow in the presence of a high concentration of this compound is established.
-
Cloning of Resistant Parasites: Once a resistant population is established, clone the parasites by limiting dilution to obtain a genetically homogenous population.
-
Confirmation of Resistance: Characterize the phenotype of the cloned resistant parasites by determining the IC50 using the SYBR Green I-based assay and compare it to the parental sensitive strain.
SYBR Green I-Based Drug Susceptibility Assay
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the IC50 of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Human erythrocytes
-
This compound serial dilutions
-
96-well black, clear-bottom plates
-
Lysis buffer with SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of this compound in complete culture medium and add them to the wells of a 96-well plate. Include drug-free wells as a negative control and uninfected erythrocytes as a background control.
-
Parasite Addition: Adjust the parasite culture to a starting parasitemia of ~0.5% and a hematocrit of 2%. Add the parasite suspension to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasite DNA.[1]
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least one hour. Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Molecular Characterization of Resistance Mutations
Objective: To identify genetic mutations in candidate resistance genes (PfCARL, PfACT, PfUGT) from this compound-resistant parasite lines.
Materials:
-
Genomic DNA extracted from resistant and sensitive parasite lines
-
PCR primers specific for the target genes
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the cultured parasites.
-
PCR Amplification: Amplify the target genes (PfCARL, PfACT, PfUGT) from the genomic DNA using gene-specific primers.
-
Sequencing:
-
Sanger Sequencing: Purify the PCR products and sequence them using the Sanger method. This is suitable for analyzing specific mutations in a small number of samples.[14][15]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, especially in the absence of known mutations, perform whole-genome sequencing or targeted amplicon deep sequencing of the resistant and parental parasite lines.[16]
-
-
Sequence Analysis: Align the sequences from the resistant parasites to the reference sequence of the sensitive parental strain to identify single nucleotide polymorphisms (SNPs) or other genetic variations.
Visualizations
Proposed Mechanism of Action and Resistance
Caption: Proposed mechanism of this compound action on the parasite's secretory pathway and the role of resistance mutations.
Experimental Workflow for Resistance Characterization
Caption: Workflow for the in vitro selection and characterization of this compound-resistant P. falciparum.
Logical Relationship of Mutations to Resistance
Caption: Logical flow from drug pressure to the emergence of the this compound resistance phenotype via specific mutations.
Conclusion
This compound represents a promising new tool in the fight against malaria, particularly in the face of growing resistance to existing therapies. Its novel mechanism of action makes it effective against current drug-resistant parasite strains. However, the ability of P. falciparum to develop resistance in vitro through mutations in PfCARL, PfACT, and PfUGT underscores the importance of continued surveillance and responsible use. The combination of this compound with lumefantrine is a strategic approach to mitigate the risk of resistance emergence. The methodologies outlined in this guide provide a framework for the ongoing characterization of this compound's resistance profile, which will be crucial for preserving its efficacy for years to come.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Sanger sequencing and deconvolution of polyclonal infections: a quantitative approach to monitor drug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro generation of drug-resistant P. falciparum lines [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Plasmodium falciparum Genotyping via SNP Detection, Microsatellite Profiling, and Whole-Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Ganaplacide: A Multi-Stage Assault on the Malaria Parasite Life Cycle
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial compound belonging to the imidazolopiperazine class, demonstrating potent activity against multiple stages of the Plasmodium falciparum life cycle.[1][2][3] This technical guide provides an in-depth overview of this compound's effects on the malaria parasite, consolidating quantitative data on its efficacy, detailing key experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. Developed in partnership by Novartis and Medicines for Malaria Venture (MMV), this compound, in combination with lumefantrine (GanLum), represents a significant advancement in the fight against malaria, particularly in the context of emerging artemisinin resistance.[4][5]
Introduction
The global effort to control and eliminate malaria is critically threatened by the emergence and spread of drug-resistant Plasmodium falciparum. This compound offers a novel mechanism of action, disrupting the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[4][5][6][7] This unique mode of action confers activity against a broad spectrum of parasite strains, including those resistant to current frontline therapies.[2] Furthermore, its activity extends beyond the symptomatic asexual blood stages to include the sexual gametocyte stages responsible for transmission and the clinically silent liver stages, positioning it as a potential tool for both treatment and prevention.[1][2][3]
Effects on Malaria Parasite Life Cycle Stages
This compound exhibits a multi-stage activity profile, targeting the malaria parasite at critical points in its life cycle, thereby contributing to both clinical cure and the reduction of transmission.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novartis.com [novartis.com]
- 5. Promising Non-Artemisinin Malaria Drug Succeeds in Phase III Trial | news.myScience / news / wire - news in brief [myscience.ch]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Complete Plasmodium falciparum liver-stage development in liver-chimeric mice [jci.org]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Ganaplacide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial agent belonging to the imidazolopiperazine class.[1] It is in late-stage clinical development in combination with lumefantrine for the treatment of uncomplicated malaria caused by Plasmodium falciparum and P. vivax.[1][2] this compound exhibits potent activity against both the asexual blood stages and the sexual (gametocyte) stages of the parasite, suggesting a potential role in not only treating the infection but also in blocking its transmission.[3][4] Given the rise of resistance to current artemisinin-based combination therapies (ACTs), the development of new antimalarials with novel mechanisms of action, such as this compound, is a global health priority.[5]
These application notes provide a detailed protocol for the in vitro susceptibility testing of this compound against Plasmodium falciparum using the SYBR Green I-based fluorescence assay. This method is a widely used, reliable, and cost-effective alternative to traditional isotopic assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation, with several potential targets and pathways being reported. Some studies suggest that this compound inhibits the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential.[6] Other reports indicate that it may disrupt the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[7][8] Furthermore, resistance to this compound has been associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL), acetyl-CoA transporter (PfACT), and UDP-galactose transporter (PfUGT), although these are not thought to be the direct targets of the drug.[1][9]
Caption: Proposed Mechanisms of Action of this compound.
In Vitro Susceptibility of this compound against Plasmodium falciparum
The following table summarizes the in vitro activity of this compound against various strains of P. falciparum, including those resistant to artemisinin. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%.
| P. falciparum Strain/Isolate | Resistance Profile | IC50 (nM) | Reference(s) |
| Various Ugandan Isolates (n=750) | Field Isolates | Median: 13.8 | [2][9] |
| Artemisinin-Resistant Isolates | K13 mutations (C580Y, G449A, R539T) | Mean: 5.6 (± 1.2) | [3] |
| Various Strains | Artemisinin-Susceptible | 6 - 17 | [10] |
| Various Strains | Artemisinin-Resistant | 3 - 11 | [10] |
| Mature Gametocytes (Male) | Artemisinin-Resistant | Mean: 6.9 (± 3.8) | [3] |
| Mature Gametocytes (Female) | Artemisinin-Resistant | Mean: 47.5 (± 54.7) | [3] |
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
This protocol details the methodology for determining the in vitro susceptibility of P. falciparum to this compound.
Materials and Reagents
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black, clear-bottom microplates
-
Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)
-
Incubator with controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
Experimental Workflow
Caption: SYBR Green I Assay Workflow.
Step-by-Step Procedure
-
Preparation of Drug Dilutions:
-
Prepare a series of 2-fold serial dilutions of this compound from the stock solution using complete parasite culture medium.
-
The final concentrations should typically range from approximately 0.1 nM to 100 nM to encompass the expected IC50 value.
-
Include a drug-free control (medium only) and a background control (uninfected erythrocytes).
-
-
Plate Seeding:
-
In a 96-well microplate, add the this compound dilutions in triplicate.
-
Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add the parasite culture to each well containing the drug dilutions and the drug-free control wells.
-
Add uninfected erythrocytes at a 2% hematocrit to the background control wells.
-
-
Incubation:
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After the incubation period, carefully remove the plate from the incubator.
-
Add the SYBR Green I lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for at least 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the background control wells from all other wells.
-
Normalize the data by expressing the fluorescence intensity of the drug-treated wells as a percentage of the drug-free control.
-
Plot the percentage of parasite growth against the log of the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The SYBR Green I-based fluorescence assay is a robust and sensitive method for determining the in vitro susceptibility of P. falciparum to this compound. This protocol provides a standardized framework for researchers to evaluate the activity of this promising antimalarial candidate against both laboratory-adapted strains and clinical isolates. Consistent and reproducible susceptibility testing is crucial for monitoring the efficacy of new antimalarial drugs and for understanding the potential for resistance development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. expert reaction to press release from Novartis about their phase III trial of their next-generation malaria treatment KLU156 (GanLum) | Science Media Centre [sciencemediacentre.org]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound/Lumefantrine used for? [synapse.patsnap.com]
- 7. novartis.com [novartis.com]
- 8. Novartis says novel drug could counter malaria resistance | pharmaphorum [pharmaphorum.com]
- 9. Ex vivo susceptibilities to this compound and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganaplacide and Lumefantrine Combination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. Ganaplacide (formerly KAF156), an imidazolopiperazine, and lumefantrine, a well-established antimalarial, present a promising combination therapy. This compound exhibits a novel mechanism of action, disrupting the parasite's internal protein transport systems, while lumefantrine is understood to interfere with the detoxification of heme by inhibiting the formation of hemozoin.[1] The evaluation of such combinations is critical to determine their potential for synergistic, additive, or antagonistic interactions, which can inform clinical development and dosing strategies.
These application notes provide a detailed protocol for the in vitro assessment of the this compound and lumefantrine combination against P. falciparum, utilizing the SYBR Green I-based fluorescence assay. Furthermore, methodologies for data analysis to determine drug interactions via isobologram analysis and a protocol for assessing cytotoxicity are described.
Mechanisms of Action
This compound: This novel compound belongs to the imidazolopiperazine class and is active against both P. falciparum and P. vivax. Its mechanism is believed to involve the disruption of the parasite's internal protein secretory pathway, a novel target in antimalarial therapy.
Lumefantrine: An aryl-amino alcohol antimalarial, lumefantrine is a staple in current artemisinin-based combination therapies (ACTs). Its primary mode of action is the inhibition of β-hematin formation, leading to the accumulation of toxic free heme within the parasite's food vacuole. It may also inhibit nucleic acid and protein synthesis.[1]
Data Presentation
The following tables summarize the in vitro activity of this compound and lumefantrine against various strains of P. falciparum.
Table 1: In Vitro Activity of this compound and Lumefantrine Against P. falciparum Strains
| Drug | P. falciparum Strain | IC50 (nM) ± SD |
| This compound | F32-ART | 3 ± 1 |
| 3D7 R561H | 11 ± 2 | |
| SMT010 P413A | 7 ± 1 | |
| IPC6610 | 9 ± 2 | |
| IPC8262 | 8 ± 1 | |
| IPC8461 | 9 ± 1 | |
| Lumefantrine | F32-ART | 14 ± 2 |
| 3D7 R561H | 89 ± 15 | |
| SMT010 P413A | 23 ± 5 | |
| IPC6610 | 20 ± 4 | |
| IPC8262 | 21 ± 3 | |
| IPC8461 | 22 ± 4 |
Data extracted from in vitro studies.[1] IC50 values represent the concentration of the drug that inhibits 50% of parasite growth.
Table 2: Activity of this compound against Asexual and Sexual Stages of Artemisinin-Resistant P. falciparum
| Stage | Mean IC50 (nM) ± SD |
| Asexual Stages | 5.6 ± 1.2 |
| Male Gametocytes (Stage V) | 6.9 ± 3.8 |
| Female Gametocytes (Stage V) | 47.5 ± 54.7 |
Data from studies on artemisinin-resistant isolates.[2]
Experimental Protocols
In Vitro Anti-malarial Combination Assay using SYBR Green I
This protocol is adapted from established SYBR Green I-based fluorescence assays for antimalarial drug screening.[1][3]
a. Materials and Reagents:
-
P. falciparum cultures (e.g., 3D7, W2, or other laboratory-adapted strains)
-
Human erythrocytes (O+), washed
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10% human serum or 0.5% Albumax II)
-
This compound and lumefantrine stock solutions (in DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, flat-bottom microplates
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
b. Experimental Workflow:
Caption: Workflow for the this compound and Lumefantrine Combination Assay.
c. Detailed Methodology:
-
Parasite Culture and Synchronization: Maintain asynchronous P. falciparum cultures in complete medium. For the assay, synchronize the parasites to the ring stage using 5% D-sorbitol treatment.[1]
-
Drug Plate Preparation (Fixed-Ratio Method):
-
Determine the IC50 values for this compound and lumefantrine individually.
-
Prepare stock solutions of each drug in DMSO.
-
Create serial dilutions of each drug alone.
-
For the combination, prepare mixtures of this compound and lumefantrine at fixed ratios of their IC50s (e.g., 4:1, 1:1, 1:4). Also, include ratios such as 5:0, 4:1, 3:2, 2:3, 1:4, and 0:5 of their respective IC50s.
-
Dispense the drug dilutions into a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
-
Assay Initiation:
-
Adjust the synchronized, ring-stage parasite culture to 0.5-1% parasitemia and 2% hematocrit in complete medium.
-
Add the parasite suspension to each well of the drug-dilution plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled environment with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Seal the plates and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis: Isobologram and Combination Index (CI)
The interaction between this compound and lumefantrine is quantified using isobologram analysis and the calculation of the Combination Index (CI).
a. Calculation of Fractional Inhibitory Concentration (FIC):
The FIC is calculated for each drug in the combination:
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Lumefantrine = (IC50 of Lumefantrine in combination) / (IC50 of Lumefantrine alone)
b. Calculation of the Combination Index (CI):
The CI is the sum of the FICs:
-
CI = FIC of this compound + FIC of Lumefantrine
c. Interpretation of Results:
-
CI < 0.9: Synergy (the effect of the combination is greater than the sum of the individual effects).
-
0.9 ≤ CI ≤ 1.1: Additivity (the effect of the combination is equal to the sum of the individual effects).
-
CI > 1.1: Antagonism (the effect of the combination is less than the sum of the individual effects).
d. Isobologram Construction:
An isobologram is a graphical representation of the drug interaction. The x- and y-axes represent the concentrations of this compound and lumefantrine, respectively. The IC50 values of the individual drugs are plotted on their respective axes. A line connecting these two points represents additivity. The IC50 values of the drug combinations are then plotted on the graph. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Caption: Graphical representation of an isobologram for drug combination analysis.
Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the drug combination, a cytotoxicity assay against a mammalian cell line (e.g., HepG2, HEK293T) is performed.
a. Materials and Reagents:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and lumefantrine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
b. Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Add serial dilutions of this compound, lumefantrine, and their combination to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each drug and the combination. The selectivity index (SI) can be determined by dividing the CC50 by the anti-malarial IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the this compound and lumefantrine combination against P. falciparum. The SYBR Green I assay offers a robust and high-throughput method for determining anti-malarial activity, while isobologram analysis provides a clear interpretation of the drug interaction. Coupled with cytotoxicity testing, these assays are essential for the preclinical assessment of this promising new antimalarial combination, guiding further development and clinical application.
References
- 1. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Cell-based Assays for Characterizing the Mechanism of Action of Ganaplacide
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high throughput screen for next-generation leads targeting malaria parasite transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streamlined SMFA and mosquito dark-feeding regime significantly improve malaria transmission-blocking assay robustness and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino acid metabolism and protein synthesis in malarial parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. malariaworld.org [malariaworld.org]
Application Notes and Protocols: Ganaplacide in In Vivo Mouse Malaria Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Ganaplacide (formerly KAF156) in in vivo mouse models of malaria. This compound is a novel antimalarial compound belonging to the imidazolopiperazine class, with a distinct mechanism of action that makes it a promising candidate against drug-resistant malaria.
Mechanism of Action
This compound exhibits a novel mechanism of action by targeting the parasite's internal protein secretory pathway.[1] While the exact target is not fully determined, it is understood to disrupt protein trafficking and cause expansion of the endoplasmic reticulum.[2][3][4] This mode of action is distinct from existing antimalarials, making it effective against parasites resistant to current drugs.[1] Decreased susceptibility to this compound has been linked to mutations in several P. falciparum genes, including CARL (cyclic amine resistance locus), UDP-galactose, and Acetyl-CoA transporters.[1]
In clinical development, this compound is often combined with lumefantrine. Lumefantrine complements this compound's action by inhibiting the detoxification of heme into hemozoin within the parasite, leading to the accumulation of toxic heme.[1]
Data Presentation: this compound Dosage in Plasmodium berghei Mouse Model
The following table summarizes the dosage of this compound used in monotherapy and in combination with Cabamiquine in a Plasmodium berghei infected mouse model. The study aimed to evaluate the prophylactic activity of these compounds against the liver stage of malaria infection.
| Treatment Group | This compound Dose (mg/kg) | Cabamiquine Dose (mg/kg) | Dosing Regimen | Mouse Strain | Parasite Strain | Observed Efficacy | Reference |
| Monotherapy | 5 | - | Single oral (p.o.) dose 24h post-infection | NMRI | P. berghei | Curative (no liver or blood stage parasites detected) | [2] |
| Monotherapy | 2 | - | Single oral (p.o.) dose 24h post-infection | NMRI | P. berghei | Suboptimal (one mouse developed blood stage parasitemia) | [2] |
| Monotherapy | 1 | - | Single oral (p.o.) dose 24h post-infection | NMRI | P. berghei | Ineffective (did not prevent liver or blood stage infection) | [2] |
| Combination Therapy | 5 | 1.5 | Single oral (p.o.) dose 24h post-infection | NMRI | P. berghei | Curative (no liver or blood stage parasites detected) | [2] |
| Combination Therapy | 2 | 0.6 | Single oral (p.o.) dose 24h post-infection | NMRI | P. berghei | Curative (no liver or blood stage parasites detected) | [2] |
| Combination Therapy | 1 | 0.3 | Single oral (p.o.) dose 24h post-infection | NMRI | P. berghei | Curative (no liver or blood stage parasites detected) | [2] |
Experimental Protocols
Prophylactic Efficacy Study of this compound against Liver-Stage P. berghei
This protocol is adapted from studies evaluating the preventive activity of antimalarial compounds.[2][3]
Objective: To assess the ability of this compound to prevent the establishment of a blood-stage malaria infection by targeting the preceding liver stage.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 1% (w/v) methylcellulose and 0.1% (w/v) Tween-80 in double-distilled water)[5]
-
Female NMRI mice (or other suitable strain)
-
Plasmodium berghei sporozoites
-
Syringes and needles for intravenous injection and oral gavage
-
Microscope, slides, and Giemsa stain for blood smear analysis
Procedure:
-
Infection: Infect female NMRI mice intravenously (i.v.) in the tail vein with 1 x 10^5 P. berghei sporozoites.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of treatment, dilute the stock to the desired final concentrations (e.g., 5 mg/kg, 2 mg/kg, 1 mg/kg).
-
Treatment: At 24 hours post-infection, administer a single oral (p.o.) dose of the prepared this compound solution to the respective mouse groups via oral gavage. A control group should receive the vehicle only.
-
Monitoring Parasitemia:
-
Starting from day 3 post-infection, prepare thin blood smears from the tail blood of each mouse daily.
-
Stain the smears with Giemsa stain.
-
Examine the slides under a microscope to determine the presence and percentage of parasitized red blood cells (parasitemia).
-
Continue monitoring for a predefined period (e.g., 14-21 days) to check for any breakthrough infections.
-
-
Data Analysis:
-
Record the number of mice in each group that develop blood-stage parasitemia.
-
For mice that become parasitemic, monitor the progression of the infection.
-
The efficacy of the treatment is determined by the absence of blood-stage parasites during the follow-up period.
-
Blood-Stage Efficacy using the 4-Day Suppressive Test (Peter's Test)
This is a standard method for the primary in vivo assessment of antimalarial drug efficacy against the blood stages of rodent malaria.[6][7][8][9]
Objective: To evaluate the schizonticidal activity of this compound against an established P. berghei infection in mice.
Materials:
-
This compound
-
Vehicle for formulation
-
Female Swiss albino mice (or other suitable strain)
-
Chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA)
-
Donor mouse with a rising P. berghei infection (30-40% parasitemia)
-
Syringes and needles for intraperitoneal injection and oral gavage
-
Microscope, slides, and Giemsa stain
Procedure:
-
Inoculum Preparation: Collect heparinized blood from a donor mouse with approximately 30-40% parasitemia. Dilute the blood with a suitable buffer (e.g., normal saline) to a final concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Infection: Inoculate naive mice intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum (1 x 10^7 pRBCs).
-
Grouping and Treatment:
-
Randomly divide the infected mice into experimental groups (typically 5 mice per group).
-
Include a negative control group (vehicle only) and a positive control group (e.g., chloroquine at 10 mg/kg/day).
-
Approximately 2-4 hours post-infection (Day 0), begin treatment.
-
Administer the test doses of this compound orally once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, 24 hours after the last dose, collect tail blood from each mouse to make thin blood smears.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of pRBCs out of a total number of RBCs (e.g., 1000).
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each dose using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100
-
The mean survival time for each group can also be recorded.
-
Visualizations
References
- 1. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Interaction Studies of Cabamiquine:this compound Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying Ganaplacide Resistance in Plasmodium falciparum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (formerly KAF156) is a novel antimalarial agent belonging to the imidazolopiperazine class. It exhibits potent activity against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages, gametocytes, and liver stages.[1][2] this compound's mechanism of action is understood to involve the disruption of protein trafficking and secretory pathways within the parasite.[1][3] As with any antimicrobial agent, the emergence of drug resistance is a significant concern. This document provides detailed application notes and protocols for the in vitro study of this compound resistance in P. falciparum.
Known and Putative Resistance Mechanisms
Decreased susceptibility to this compound in laboratory-selected P. falciparum lines has been associated with mutations in several genes, including:
-
Cyclic Amine Resistance Locus (pfcarl) : Mutations in this gene are a known mechanism of resistance to imidazolopiperazines.
-
UDP-galactose Transporter (pfugt) : Polymorphisms in this gene have been linked to reduced this compound susceptibility.
-
Acetyl-CoA Transporter (pfact) : Mutations in this transporter have also been implicated in this compound resistance.[4]
These genetic markers are crucial for monitoring the emergence and spread of this compound resistance in both laboratory and field settings.
Data Presentation: In Vitro Susceptibility of P. falciparum to this compound
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against various P. falciparum strains, including those with resistance to other antimalarials.
Table 1: this compound IC50 Values Against Drug-Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Relevant Genotype | This compound IC50 (nM) | Reference |
| 3D7 | Wild-type (sensitive to most drugs) | 3 - 11 | [5] |
| Dd2 | Multi-drug resistant | Not specified | |
| K1 | Chloroquine-resistant | Not specified | |
| F32-ART | Artemisinin-resistant (carrying pfk13 mutations) | 3 - 11 | [5] |
| 3D7 R561H | Artemisinin-resistant (carrying pfk13 R561H) | 3 - 11 | [5] |
| IPC6610 | Artemisinin-resistant (field isolate) | 3 - 11 | [5] |
Table 2: this compound Activity Against Asexual and Sexual Stages of Artemisinin-Resistant P. falciparum
| Stage | Mean IC50 (nM) (± SD) | Reference |
| Asexual Stages | 5.6 (1.2) | [3] |
| Male Gametocytes (Stage V) | 6.9 (3.8) | [3] |
| Female Gametocytes (Stage V) | 47.5 (54.7) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound resistance in P. falciparum.
Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay
This protocol determines the IC50 of this compound against P. falciparum. The SYBR Green I dye binds to parasitic DNA, and the resulting fluorescence is proportional to parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or Albumax II)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 2x SYBR Green I dye
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
-
Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug-prepared plate.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, freeze the plates at -20°C for at least 2 hours.
-
Thaw the plates at room temperature.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the drug-free control wells.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log[inhibitor] vs. response).
-
Protocol 2: In Vitro Selection of this compound-Resistant P. falciparum
This protocol describes the continuous exposure of P. falciparum to this compound to select for resistant parasites.
Materials:
-
Drug-sensitive P. falciparum strain (e.g., 3D7)
-
Complete parasite culture medium
-
Human erythrocytes
-
This compound
-
Culture flasks
Procedure:
-
Initial Drug Pressure:
-
Start with a high-density parasite culture (~10^8 parasites).
-
Expose the culture to a constant concentration of this compound, typically 2-3 times the IC50 of the parental strain.
-
-
Monitoring and Maintenance:
-
Monitor the culture daily for parasite growth via Giemsa-stained blood smears.
-
Maintain the culture by changing the medium and adding fresh erythrocytes as needed. The medium should contain the same concentration of this compound.
-
-
Recrudescence and Increased Drug Pressure:
-
After an initial period of parasite clearance, resistant parasites may recrudesce.
-
Once the culture has recovered, gradually increase the this compound concentration in a stepwise manner.
-
-
Cloning of Resistant Parasites:
-
When parasites can grow consistently at a significantly higher this compound concentration, clone the resistant population by limiting dilution.
-
-
Characterization of Resistant Clones:
-
Determine the IC50 of the resistant clones to confirm the resistance phenotype.
-
Perform whole-genome sequencing to identify potential resistance-conferring mutations in genes such as pfcarl, pfugt, and pfact.
-
Protocol 3: Molecular Characterization of Resistance Markers
A. Gene Sequencing:
-
DNA Extraction: Extract genomic DNA from both the parental (sensitive) and the selected resistant parasite lines.
-
PCR Amplification: Amplify the full coding sequences of candidate resistance genes (pfcarl, pfugt, pfact) using high-fidelity DNA polymerase.
-
Sanger Sequencing: Sequence the PCR products to identify single nucleotide polymorphisms (SNPs) or other mutations.
-
Sequence Analysis: Compare the sequences of the resistant and sensitive parasites to identify mutations present only in the resistant line.
B. Gene Copy Number Variation (CNV) Analysis by qPCR:
-
Primer and Probe Design: Design primers and probes specific to the target gene and a single-copy reference gene (e.g., beta-tubulin).
-
Quantitative PCR (qPCR):
-
Perform qPCR using genomic DNA from both sensitive and resistant parasites.
-
Use a relative quantification method (ΔΔCt) to determine the copy number of the target gene in the resistant line relative to the sensitive line.
-
-
Data Analysis: An increase in the relative copy number in the resistant line suggests gene amplification as a resistance mechanism.
Protocol 4: Validation of Resistance Markers using CRISPR-Cas9
This protocol is used to introduce a candidate resistance mutation into a drug-sensitive parasite background to confirm its role in conferring resistance.
Materials:
-
Drug-sensitive P. falciparum strain
-
pUF1-Cas9 plasmid
-
gRNA expression plasmid
-
Donor DNA template containing the desired mutation and flanking homology arms
-
Transfection reagents (e.g., cytomix)
-
Electroporator
Procedure:
-
gRNA Design: Design a guide RNA (gRNA) that targets a region close to the desired mutation site in the gene of interest.
-
Donor Template Construction: Synthesize a donor DNA template containing the mutation of interest, flanked by 500-800 bp homology arms corresponding to the sequences upstream and downstream of the gRNA target site. The donor template should also include silent mutations in the PAM site or gRNA seed sequence to prevent re-cleavage by Cas9.
-
Transfection:
-
Co-transfect ring-stage parasites with the Cas9 plasmid, the gRNA plasmid, and the donor DNA template via electroporation.
-
-
Selection and Cloning:
-
Select for transfected parasites using the appropriate drug selection marker.
-
Clone the edited parasites by limiting dilution.
-
-
Verification of Gene Editing:
-
Screen the cloned parasites by PCR and Sanger sequencing to confirm the successful introduction of the desired mutation.
-
-
Phenotypic Characterization:
-
Perform in vitro drug susceptibility assays (Protocol 1) on the edited parasites to determine if the introduced mutation confers this compound resistance.
-
Visualizations
Caption: Workflow for this compound resistance studies.
Caption: this compound's proposed mechanism and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganaplacide in the Study of Artemisinin-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ganaplacide, a novel imidazolopiperazine antimalarial, in the context of artemisinin-resistant Plasmodium falciparum malaria. This document includes a summary of recent clinical trial data, detailed experimental protocols for in vitro studies, and visualizations of key pathways and workflows.
Introduction
The emergence and spread of artemisinin resistance in Plasmodium falciparum, primarily associated with mutations in the pfkelch13 (pfk13) gene, poses a significant threat to global malaria control efforts.[1] Artemisinin resistance manifests as delayed parasite clearance following treatment with artemisinin-based combination therapies (ACTs), the current frontline treatment for uncomplicated malaria.[1] This necessitates the development of new antimalarial agents with novel mechanisms of action.
This compound (also known as KAF156) is a promising new antimalarial candidate that has demonstrated potent activity against multiple life-cycle stages of the malaria parasite, including those resistant to current drugs.[2][3] It is being co-developed by Novartis and Medicines for Malaria Venture (MMV) in combination with a new solid dispersion formulation of lumefantrine (lumefantrine-SDF).[2] This combination, referred to as GanLum, has the potential to become a next-generation treatment for uncomplicated malaria, including artemisinin-resistant infections.[1][2]
Mechanism of Action
This compound has a novel mechanism of action, distinct from that of artemisinins and other existing antimalarials.[4][5] It is believed to disrupt the parasite's internal protein transport systems, which are crucial for its survival within red blood cells.[4][5][6] This disruption of protein trafficking and the establishment of new permeation pathways leads to an expansion of the endoplasmic reticulum.[3] Because its mode of action is different, this compound is effective against parasites that have developed resistance to artemisinin.[7] Furthermore, this compound exhibits activity against the sexual stages of the parasite (gametocytes), which are responsible for transmission from human to mosquito, suggesting it could also play a role in blocking the spread of malaria.[4][7]
Efficacy Against Artemisinin-Resistant Strains
Recent clinical trials have demonstrated the high efficacy of the this compound and lumefantrine combination (GanLum) in treating uncomplicated malaria, including infections with artemisinin-resistant parasites.
Clinical Trial Data
A pivotal Phase III study (KALUMA) evaluated the efficacy and safety of GanLum compared to the standard of care, artemether-lumefantrine (Coartem®).[8] The trial enrolled 1,688 adults and children with uncomplicated P. falciparum malaria across 34 sites in 12 African countries.[5][8]
| Efficacy Endpoint | This compound + Lumefantrine-SDF (GanLum) | Artemether-Lumefantrine (Coartem®) |
| PCR-Corrected Cure Rate (Estimand Framework) | 97.4% | 94.0% |
| PCR-Corrected Cure Rate (Per Protocol Analysis) | 99.2% | 96.7% |
| Data from the Phase III KALUMA trial as of November 2025.[6][8] |
The study met its primary endpoint of non-inferiority to the standard of care.[8] Importantly, additional analysis indicated that the treatment was highly effective against mutant malaria parasites associated with partial drug resistance.[8][9]
A Phase IIb trial also demonstrated the efficacy and tolerability of this compound in combination with lumefantrine-SDF in both adults and children with uncomplicated P. falciparum malaria.[10][11] The optimal regimen was identified as 400 mg of this compound and 960 mg of lumefantrine-SDF once daily for three days.[11]
In Vitro Activity
In vitro studies have confirmed that this compound's activity is not compromised by mutations in genes associated with resistance to other antimalarials, including pfk13, pfcrt, pfmdr1, pfmdr2, pfdhps, and pfdhfr, nor by pfmdr1 amplification.[1][12] This indicates a low risk of cross-resistance with existing antimalarial drugs.[1] this compound has also been shown to be active against quiescent (dormant) artemisinin-resistant parasites.[1][12]
| Parasite Stage | This compound IC50 (nM) |
| Asexual Stages | ~5.6 |
| Male Gametocytes (Stage V) | 6.9 (± 3.8) |
| Female Gametocytes (Stage V) | 47.5 (± 54.7) |
| In vitro IC50 values for this compound against artemisinin-resistant P. falciparum. Data are presented as mean (± SD) where available.[3] |
Experimental Protocols
The following protocols are based on methodologies described in studies evaluating this compound.
In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum in vitro.
Materials:
-
P. falciparum parasite cultures (synchronized to the ring stage)
-
Complete parasite medium (e.g., RPMI-1640 with supplements)
-
This compound (and other compounds for comparison)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment.[2]
-
Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected red blood cells as a background control.
-
Parasite Seeding: Adjust the synchronized parasite culture to 1% parasitemia and add to the wells of the 96-well plate.[2]
-
Incubation: Incubate the plates for 48 hours at 37°C in a gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[2]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This lyses the red blood cells and stains the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[2]
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the drug concentration and calculate the IC50 values using a non-linear regression model (e.g., in GraphPad Prism).[2]
Clinical Trial Protocol Outline (Phase III)
This is a generalized outline based on the design of the KALUMA Phase III trial (NCT05842954).
Study Design:
-
Randomized, open-label, multicenter, controlled trial.[8]
-
Objective: To compare the efficacy, safety, and tolerability of this compound-lumefantrine (GanLum) with the standard of care (artemether-lumefantrine).[8]
-
Population: Adults and children (e.g., ≥ 10kg) with acute, uncomplicated P. falciparum malaria.[8]
-
Intervention Arm: this compound plus lumefantrine-SDF, administered as a once-daily dose for three days.[5][8]
-
Control Arm: Standard artemether-lumefantrine regimen.[8]
-
Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at Day 29.[10][11]
Key Procedures:
-
Screening and Enrollment: Screen patients with suspected uncomplicated malaria based on inclusion and exclusion criteria. Confirm P. falciparum infection by microscopy.
-
Randomization: Randomly assign eligible patients to either the intervention or control arm.
-
Treatment Administration: Administer the assigned treatment regimen and observe for any immediate adverse events.
-
Follow-up: Follow up with patients at specified time points (e.g., Day 1, 3, 29, 43) for clinical and parasitological assessments.[13]
-
Efficacy Assessment: Monitor for parasite clearance and resolution of clinical symptoms. Perform PCR analysis to distinguish between recrudescence and new infections.
-
Safety Monitoring: Record and evaluate all adverse events throughout the study period.
Conclusion
This compound, in combination with lumefantrine, represents a significant advancement in the fight against malaria, particularly in the face of growing artemisinin resistance.[4][6] Its novel mechanism of action, potent activity against resistant strains, and transmission-blocking potential make it a critical tool for future malaria control and elimination strategies.[4][7] The data and protocols presented here provide a foundation for further research and application of this promising new antimalarial agent. Regulatory submissions for GanLum are anticipated in the near future.[5][9]
References
- 1. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comment: New malaria treatment shows promise against drug-resistant parasites | LSTM [lstmed.ac.uk]
- 5. medcitynews.com [medcitynews.com]
- 6. vax-before-travel.com [vax-before-travel.com]
- 7. expert reaction to press release from Novartis about their phase III trial of their next-generation malaria treatment KLU156 (GanLum) | Science Media Centre [sciencemediacentre.org]
- 8. novartis.com [novartis.com]
- 9. Novartis says novel drug could counter malaria resistance | pharmaphorum [pharmaphorum.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. This compound (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. severemalaria.org [severemalaria.org]
Application Notes and Protocols: CRISPR-Cas9 Methods for Ganaplacide Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (formerly KAF156) is a novel antimalarial compound from the imidazolopiperazine class, developed by Novartis in partnership with the Medicines for Malaria Venture.[1][2][3] It exhibits potent activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to current antimalarial drugs.[1][4] Recent clinical trial data for this compound in combination with a new formulation of lumefantrine (GanLum) has shown high efficacy in treating uncomplicated malaria.[4][5][6]
The precise molecular target of this compound is not yet fully elucidated, though evidence suggests it disrupts the parasite's internal protein secretory or transport pathways, essential for its survival within red blood cells.[4][5][6][7] While mutations in genes such as the cyclic amine resistance locus (PfCARL), UDP-galactose transporter, and acetyl-CoA transporter have been linked to decreased susceptibility, these are not believed to be the primary drug target.[1][7]
Target validation is a critical step in drug development to confirm the functional relationship between a drug's molecular target and its therapeutic effect.[8][9] The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling researchers to systematically identify and validate drug targets.[][11] This technology allows for targeted gene knockout (KO), transcriptional repression (CRISPRi), or activation (CRISPRa) to study the functional consequences of gene modulation and its impact on drug efficacy.[][12]
These application notes provide a detailed framework and protocols for utilizing CRISPR-Cas9 methodologies to identify and validate the molecular target of this compound in P. falciparum.
Putative Signaling Pathway and this compound's Mechanism of Action
Based on current understanding, this compound likely interferes with the protein secretory pathway of P. falciparum. This pathway is crucial for the export of effector proteins into the host erythrocyte, which is essential for parasite survival and virulence. The diagram below illustrates a hypothetical model of this pathway and the proposed point of intervention for this compound.
Caption: Hypothetical mechanism of this compound action on the P. falciparum protein secretory pathway.
Experimental Workflows for Target Validation
A systematic approach using CRISPR-Cas9 can be employed to validate candidate targets of this compound. This involves generating parasite lines with modifications to candidate genes and assessing changes in parasite viability and susceptibility to the drug.
Workflow 1: CRISPR-Cas9 Knockout (KO) for Target Essentiality
This workflow aims to determine if a candidate gene is essential for parasite survival.
Caption: Workflow for assessing gene essentiality using CRISPR-Cas9 knockout.
Workflow 2: CRISPRi for Chemical-Genetic Interaction
This workflow uses CRISPR interference (CRISPRi) to knockdown gene expression and assess its impact on this compound susceptibility.
Caption: Workflow for target validation using CRISPRi and drug susceptibility assays.
Data Presentation: Quantitative Analysis
The following tables illustrate how data from these experiments should be structured for clear comparison.
Table 1: Candidate Gene Essentiality using CRISPR-Cas9 Knockout
| Candidate Gene | Putative Function | Knockout Successful | Parasite Viability | Conclusion |
| PF3D7_1111500 | Signal peptide peptidase | No | Non-viable | Likely Essential |
| PF3D7_1356700 | Exported protein (hypothetical) | Yes | Viable | Non-essential |
| PF3D7_0902100 | Golgi transport protein | No | Non-viable | Likely Essential |
| PF3D7_1436300 | Acetyl-CoA transporter | Yes | Viable | Non-essential |
Table 2: this compound IC50 Shift upon CRISPRi-mediated Knockdown
| sgRNA Target | Gene Knockdown Level (%) | This compound IC50 (nM) [Control sgRNA] | This compound IC50 (nM) [Target sgRNA] | Fold Change in IC50 |
| Control (Scrambled) | N/A | 5.2 ± 0.4 | 5.5 ± 0.6 | ~1.0 |
| PF3D7_1111500 | 75 ± 8 | 5.1 ± 0.5 | 45.8 ± 3.1 | ~9.0 |
| PF3D7_1356700 | 82 ± 5 | 5.3 ± 0.7 | 5.1 ± 0.4 | ~1.0 |
| PF3D7_0902100 | 68 ± 10 | 4.9 ± 0.3 | 39.2 ± 4.5 | ~8.0 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Generation of CRISPR-Cas9 Knockout Plasmids
-
Candidate Gene Selection: Identify potential targets in the P. falciparum protein secretion pathway using bioinformatics databases (e.g., PlasmoDB).
-
sgRNA Design: Design two to three unique sgRNAs targeting the 5' end of the coding sequence for each candidate gene. Use online tools (e.g., CHOPCHOP) to minimize off-target effects.
-
Plasmid Backbone: Utilize a two-plasmid system: one expressing Cas9 and the other expressing the sgRNA and a repair template for homology-directed repair (if desired for specific edits). A common choice is the pDC2-Cas9-U6-hdhfr plasmid.
-
Cloning: Synthesize oligonucleotides for the sgRNAs and clone them into the sgRNA expression cassette of the plasmid using restriction enzyme digestion and ligation or Gibson assembly.
-
Verification: Sequence the plasmid to confirm the correct insertion of the sgRNA sequence.
Protocol 2: Transfection of P. falciparum**
-
Parasite Culture: Culture asexual blood-stage P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard methods.
-
Plasmid Preparation: Prepare 50-100 µg of high-purity, endotoxin-free plasmid DNA for each transfection.
-
Erythrocyte Loading: Pre-load uninfected erythrocytes with the plasmid DNA via electroporation using a Bio-Rad Gene Pulser (310 V, 950 µF).
-
Transfection: Add synchronized ring-stage parasites at a high parasitemia to the plasmid-loaded erythrocytes.
-
Drug Selection: 24-48 hours post-transfection, apply drug selection (e.g., WR99210 for the hdhfr selection marker) to select for parasites that have taken up the plasmid.
-
Monitoring: Monitor parasite growth by Giemsa-stained thin blood smears until resistant parasites emerge (typically 3-4 weeks).
Protocol 3: CRISPRi-mediated Gene Knockdown and Phenotypic Analysis
-
Stable dCas9 Line: Generate a P. falciparum line that stably expresses a tetracycline-inducible dead Cas9 (dCas9)-KRAB fusion protein.
-
sgRNA Plasmids: Clone sgRNAs for candidate genes into a separate plasmid containing a different selectable marker (e.g., blasticidin-S deaminase).
-
Transfection: Transfect the dCas9-expressing parasite line with the sgRNA-expressing plasmids and select for dual-resistant parasites.
-
Induction of Knockdown: Add anhydrotetracycline (aTc) to the culture medium to induce the expression of the sgRNA and dCas9, leading to the knockdown of the target gene.
-
qRT-PCR: After 48-72 hours of induction, harvest parasite RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the level of gene knockdown compared to a control culture without aTc.
-
Drug Susceptibility Assay:
-
Synchronize parasites to the ring stage.
-
In a 96-well plate, prepare serial dilutions of this compound.
-
Add parasite cultures (with and without aTc induction) to the wells.
-
Incubate for 72 hours.
-
Measure parasite growth using a DNA-intercalating dye (e.g., SYBR Green I) and a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression model. A significant increase in the IC50 upon gene knockdown provides strong evidence that the gene product is the target of this compound.
-
Conclusion
The CRISPR-Cas9 system offers a robust and versatile platform for the validation of drug targets in P. falciparum. The workflows and protocols outlined in these application notes provide a comprehensive strategy to systematically assess candidate genes and confirm the molecular target of this compound. By combining gene essentiality studies with chemical-genetic approaches, researchers can build a strong case for the mechanism of action of this promising next-generation antimalarial drug, thereby accelerating its development and deployment in the fight against malaria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vax-before-travel.com [vax-before-travel.com]
- 5. New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial - Health Policy Watch [healthpolicy-watch.news]
- 6. biopharmadive.com [biopharmadive.com]
- 7. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 8. biocompare.com [biocompare.com]
- 9. selectscience.net [selectscience.net]
- 11. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 12. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting Ganaplacide solubility issues for in vitro assays
Welcome to the technical support center for Ganaplacide (KAF156). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KAF156) is an investigational antimalarial drug belonging to the imidazolopiperazine class.[1][2] It has demonstrated activity against various life cycle stages of Plasmodium parasites, including drug-resistant strains.[1][3] The precise mechanism of action is still under investigation, with current research pointing to two potential pathways:
-
Mitochondrial Inhibition: Some evidence suggests that this compound targets the parasite's mitochondria, specifically by inhibiting the cytochrome bc1 complex in the electron transport chain. This disruption leads to a collapse of the mitochondrial membrane potential, ultimately causing parasite death.[4]
-
Disruption of Protein Secretion: Other studies indicate that this compound may interfere with the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[5][6] This may involve targeting protein folding and trafficking within the endoplasmic reticulum.[3]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility.[7] Its hydrochloride salt form shows higher solubility in water compared to the free base. Quantitative data for this compound hydrochloride in commonly used solvents are summarized in the table below.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For in vitro studies, high-purity dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution of this compound.[1][3] One protocol also describes the use of a 1:1 (vol/vol) mixture of DMSO and 50% ethanol.[8]
Q4: How should I store this compound stock solutions?
A4: Prepared stock solutions of this compound should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound.[1] When stored at -20°C, the solution is stable for about one month, while at -80°C, it can be stored for up to six months.[1]
Troubleshooting this compound Solubility Issues
This section addresses specific issues that you may encounter during the preparation and use of this compound solutions for in vitro assays.
Issue 1: My this compound powder is not dissolving in the chosen solvent.
-
Question: I am having difficulty dissolving the this compound powder, even in DMSO. What can I do?
-
Answer:
-
Increase Mechanical Agitation: Ensure you are vortexing the solution vigorously.
-
Apply Gentle Heat: Briefly warming the solution in a water bath (e.g., at 37°C) can aid dissolution.[1]
-
Use Sonication: Sonication can be an effective method to break up compound aggregates and enhance dissolution.[1] If you do not have a sonicator, try reducing the concentration of your stock solution or using a smaller amount of powder.
-
Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can significantly reduce the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO.[1]
-
Issue 2: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous cell culture media.
-
Question: My this compound solution looks clear in DMSO, but a precipitate forms immediately upon dilution into my cell culture medium. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution due to the sudden change in solvent polarity.[4] Here are several strategies to mitigate this:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.[1]
-
Add Stock Solution Dropwise While Vortexing: Instead of adding the entire volume of the stock solution at once, add it dropwise to the pre-warmed medium while gently vortexing. This allows for a more gradual change in solvent polarity and better mixing.
-
Reduce the Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration in your assay. This will keep the final DMSO concentration low (ideally below 0.5% v/v) to minimize both precipitation and solvent-induced cytotoxicity.[9]
-
Consider Co-solvents: For particularly challenging situations, you can explore the use of co-solvents in your final working solution. However, this requires careful validation to ensure the co-solvents do not affect your experimental results.
-
Issue 3: A precipitate forms in the cell culture plate over time during the experiment.
-
Question: The this compound working solution was clear initially, but I noticed a precipitate in the wells of my culture plate after several hours of incubation. What could be the cause?
-
Answer: This delayed precipitation can be due to several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, which can affect compound solubility.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to precipitation.[1]
-
Exceeding Kinetic Solubility: The initial clear solution may have been a supersaturated "kinetic" solution, which is not thermodynamically stable and can precipitate over time.
-
Troubleshooting Steps:
-
Ensure your medium is properly buffered to maintain a stable pH in the CO2 incubator.
-
Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if specific media components are causing the precipitation.
-
Consider performing a kinetic solubility assay to determine the maximum concentration that remains in solution under your experimental conditions over the desired time course.
-
-
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃F₂N₅O | [10] |
| Molar Mass | 411.46 g/mol | [11] |
| Form | This compound Hydrochloride (Solid, White to Yellow) | [1] |
| Solubility in DMSO | 100 mg/mL (223.26 mM) | [1][3][12] |
| Solubility in Water | 33.33 mg/mL (74.41 mM) (with sonication) | [1][3] |
| Predicted Water Solubility | 0.0506 mg/mL | [7] |
| LogP (predicted) | 3.07 - 3.25 | [7] |
Note: The solubility of this compound in other common organic solvents like ethanol, methanol, and acetonitrile is not well-documented in publicly available literature. Researchers may need to determine this empirically.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound hydrochloride powder
-
High-purity, sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath with intermittent vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Protocol 2: Kinetic Solubility Assay by Turbidimetry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which can help predict its behavior in cell culture media.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the wells. Include DMSO-only wells as a vehicle control.
-
Rapidly add a larger volume (e.g., 98 µL) of the pre-warmed aqueous buffer to each well to achieve the final desired concentrations of this compound. The final DMSO concentration should be consistent across all wells (e.g., 2%).
-
Mix the contents of the plate on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) or by using a nephelometer to measure light scattering.
-
The kinetic solubility is the highest concentration at which the absorbance or light scattering is not significantly different from the vehicle control.
Mandatory Visualizations
Caption: Proposed mechanisms of action for this compound against Plasmodium falciparum.
Caption: Troubleshooting workflow for this compound solubility issues in in vitro assays.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. novartis.com [novartis.com]
- 6. severemalaria.org [severemalaria.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Ganaplacide for Parasite Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ganaplacide for parasite growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class antimalarial agent belonging to the imidazolopiperazine class.[1][2] Its primary mechanism of action is the disruption of the parasite's internal protein secretory and transport systems, which are crucial for its survival within red blood cells.[3][4][5][6][7][8][9][10] While the exact target is not fully determined, decreased susceptibility to this compound has been linked to mutations in genes such as CARL (cyclic amine resistance locus), UDP-galactose transporter, and acetyl-CoA transporter.[3][11] It is effective against both asexual and sexual blood stages, as well as the liver stages of the Plasmodium parasite.[1][2]
Q2: Why is this compound often used in combination with lumefantrine?
A2: this compound is often combined with lumefantrine in a formulation known as GanLum to enhance efficacy and potentially reduce the development of drug resistance.[4][12] This combination therapy targets the malaria parasite on multiple fronts.[4][5] While this compound disrupts the parasite's protein transport, lumefantrine interferes with the detoxification of toxic heme into hemozoin, leading to the accumulation of toxic substances within the parasite.[3][12]
Q3: What are the typical IC50 values for this compound against Plasmodium falciparum?
A3: The 50% inhibitory concentration (IC50) values for this compound against P. falciparum are typically in the low nanomolar range. However, these values can vary depending on the parasite strain and life cycle stage. For a detailed summary of reported IC50 values, please refer to the data tables below.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against various strains and life cycle stages of Plasmodium falciparum.
Table 1: this compound IC50 Values against Asexual P. falciparum Strains
| Parasite Strain | IC50 (nM) | Notes |
| Drug-sensitive and drug-resistant strains | 6 - 17.4 | General range reported.[1][2] |
| Artemisinin-resistant isolates (n=6) | 5.6 (± 1.2) | Mean (Standard Deviation).[13] |
| NF54 (wild type) | 7.7 (± 0.3) | Mean (Standard Deviation).[13] |
| Various artemisinin-resistant strains | 3 - 11 | Range observed across different strains with K13 mutations.[14] |
| Ugandan clinical isolates (n=750) | 13.8 (median) | Some isolates showed up to 31-fold higher IC50s.[15] |
Table 2: this compound IC50 Values against P. falciparum Gametocytes
| Gametocyte Stage | IC50 (nM) | Notes |
| Male Gametocytes (Artemisinin-resistant isolates) | 6.9 (± 3.8) | Mean (Standard Deviation).[13] |
| Female Gametocytes (Artemisinin-resistant isolates) | 47.5 (± 54.7) | Mean (Standard Deviation).[13] |
| Male Gametocytes | 7.8 (± 3.9) | Mean (Standard Deviation).[16] |
| Female Gametocytes | 57.9 (± 59.6) | Mean (Standard Deviation).[16] |
Experimental Protocols
Protocol 1: Asexual Stage Drug Susceptibility Assay (SYBR Green I-based)
This protocol outlines a common method for determining the IC50 of this compound against the asexual blood stages of P. falciparum.[13][14]
Materials:
-
P. falciparum culture (synchronized to ring stage)
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Complete parasite culture medium (e.g., RPMI-1640 with supplements)
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Human red blood cells (RBCs)
-
This compound stock solution
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment.[14]
-
Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected RBCs as a background control.
-
Parasite Seeding: Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit. Add the parasite suspension to each well of the 96-well plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).[16]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the RBCs and stains the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[14]
-
Data Analysis: Subtract the background fluorescence of uninfected RBCs from all readings. Plot the fluorescence intensity against the drug concentration and calculate the IC50 value using a non-linear regression model.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent parasite synchronization. Variations in hematocrit or initial parasitemia. Different batches of serum or AlbuMAX in the culture medium.[14] Pipetting errors. | Ensure consistent and effective synchronization of parasite cultures. Accurately determine and standardize the initial parasitemia and hematocrit for each assay. Use the same batch of serum or AlbuMAX for a set of experiments or pre-test new batches. Calibrate pipettes regularly and use proper pipetting techniques. |
| No parasite growth in control wells | Contamination of the culture. Poor quality of RBCs or culture medium. Incorrect incubator conditions (gas, temperature, humidity). | Regularly check cultures for contamination. Use fresh, high-quality RBCs and pre-tested culture medium components. Verify and calibrate incubator settings. |
| High background fluorescence | Incomplete lysis of RBCs. Contamination with other fluorescent compounds. | Ensure the lysis buffer is effective and incubation time is sufficient. Use high-purity reagents and sterile techniques. |
| Drug precipitation at high concentrations | Poor solubility of this compound in the culture medium. | Prepare the highest drug concentrations fresh from a DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%) to avoid solvent toxicity. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 4. novartis.com [novartis.com]
- 5. vax-before-travel.com [vax-before-travel.com]
- 6. Comment: New malaria treatment shows promise against drug-resistant parasites | LSTM [lstmed.ac.uk]
- 7. New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial - Health Policy Watch [healthpolicy-watch.news]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. 2 New Malaria Treatments Show Promise Against Drug-Resistant Parasites | NTD [ntd.com]
- 10. Novartis to seek approval of anti-malaria drug on Phase III success - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. What is this compound/Lumefantrine used for? [synapse.patsnap.com]
- 13. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Overcoming Ganaplacide instability in culture medium
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ganaplacide in in vitro experiments. While there is no specific published data on the instability of this compound in culture medium, this guide offers best practices to mitigate potential compound degradation and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: Proper preparation of stock solutions is critical for accurate and reproducible experiments. It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock.[1][2] For example, a 10 mM stock solution in DMSO is a common starting point for many in vitro antimalarial assays.[1][2] Always use high-purity, anhydrous grade solvent to minimize the introduction of water, which can affect the stability of some compounds.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the integrity of this compound, stock solutions should be stored in tightly sealed vials at low temperatures. Storage at -20°C or -80°C is recommended for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the stock solutions from light by using amber vials or by wrapping the vials in foil.
Q3: My experimental results with this compound are inconsistent. Could this be due to compound instability in the culture medium?
A3: Inconsistent results can be a sign of compound instability in the culture medium.[3] Several factors can contribute to the degradation of a small molecule in a cell culture environment, including:
-
pH: The pH of the culture medium can affect the chemical stability of a compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[3]
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[3]
-
Reactive Components in Media: Components in the culture medium, such as serum, may contain enzymes that can metabolize the compound.[3]
To minimize these effects, prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock.
Q4: How can I test the stability of this compound in my specific culture medium?
A4: To determine the stability of this compound under your experimental conditions, you can perform a stability study. This involves incubating this compound in your culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 24, 48, and 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A significant decrease in the concentration of the parent compound over time would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent preparation of drug dilutions. 2. Degradation of this compound in stock solution or culture medium. 3. Variation in cell seeding density. | 1. Prepare fresh serial dilutions for each assay. Use calibrated pipettes. 2. Aliquot stock solutions to avoid freeze-thaw cycles. Prepare working solutions immediately before use. 3. Ensure a homogenous cell suspension and accurate cell counting. |
| No observable effect of this compound on parasite growth | 1. Incorrect concentration of this compound. 2. Inactive compound due to improper storage or handling. 3. Poor solubility of this compound in the culture medium. | 1. Verify the calculations for your dilutions. 2. Use a new, properly stored aliquot of this compound. 3. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting parasite growth and that the compound is fully dissolved. |
| Precipitate formation in the culture medium | 1. Poor solubility of this compound at the tested concentration. 2. Interaction of this compound with components in the culture medium. | 1. Lower the final concentration of this compound. 2. Test different culture media or serum concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard methods for in vitro antimalarial drug susceptibility testing.[5][6]
-
Materials:
-
Plasmodium falciparum culture
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution (10 mM in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the parasite culture (at a known parasitemia and hematocrit) to each well.
-
Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 45 minutes.
-
Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for this compound Stock Preparation
Caption: Workflow for preparing this compound stock solutions.
In Vitro Antimalarial Susceptibility Assay Workflow
Caption: Workflow for in vitro antimalarial susceptibility testing.
Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Impact of Short-Term Storage on Ex Vivo Antimalarial Susceptibilities of Fresh Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 6. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
Ganaplacide experimental variability and reproducibility issues
Welcome to the technical support center for Ganaplacide (KAF156). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and ensuring the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antimalarial drug of the imidazolopiperazine class with a novel mechanism of action.[1][2] It is believed to disrupt the parasite's internal protein secretory pathway.[3][4] Some data suggests it may also target the parasite's mitochondria, leading to a collapse of the mitochondrial membrane potential.[5] this compound is active against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including asexual blood stages, liver stages, and the sexual stages responsible for transmission.[5][6][7]
Q2: Why is this compound administered in combination with Lumefantrine?
This compound is co-formulated with Lumefantrine to enhance its efficacy and potentially mitigate the development of drug resistance.[2][5] Lumefantrine works by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[5][7] This dual-action approach targets two distinct parasite vulnerabilities, creating a synergistic effect.[5]
Q3: What are the known mechanisms of resistance to this compound?
Decreased susceptibility and resistance to this compound in P. falciparum have been associated with mutations in three specific genes:
-
PfCARL (cyclic amine resistance locus), a protein with seven transmembrane domains.[1][3]
-
PfACT (acetyl-CoA transporter).[1]
-
PfUGT (UDP-galactose transporter).[1] It is important to note that none of these are thought to be the direct target of this compound.[1]
Troubleshooting Guides
Issue 1: High Variability in In Vitro IC50 Values for this compound
Symptoms:
-
Inconsistent 50% inhibitory concentration (IC50) values for this compound between experimental repeats.
-
Discrepancies in IC50 values when compared to published data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Parasite Synchronization | Ensure a tight synchronization of the parasite culture to the ring stage using methods like 5% D-sorbitol treatment.[7] Asynchronous cultures can lead to variable drug susceptibility. |
| Variability in Culture Media | The lipid composition of different batches of human serum used in the culture medium can significantly impact the activity of some antimalarials.[7] If possible, use a single, pre-tested batch of serum for a series of experiments. Alternatively, consider using serum-free media if validated for your parasite strains. |
| Drug Stock and Dilution Issues | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO) and proper mixing at each dilution step. |
| Assay Incubation Time | The standard SYBR Green I-based assay for this compound involves a 72-hour incubation period.[6] Ensure this timing is consistent across all experiments. |
Issue 2: Reproducibility Challenges in this compound-Lumefantrine Combination Assays
Symptoms:
-
Inconsistent synergistic, additive, or antagonistic effects observed in combination studies.
-
High variability in the measured IC50 of Lumefantrine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Pharmacokinetic Variability of Lumefantrine | Lumefantrine exposure is known to be highly variable.[8][9][10][11] This inherent property can translate to in vitro variability. Run multiple biological replicates and consider using a reference compound with lower variability to benchmark your assay performance. |
| pfmdr1 Gene Copy Number and Mutations | The susceptibility of P. falciparum to Lumefantrine can be influenced by mutations in the pfmdr1 gene.[7] For instance, the N86Y mutation has been associated with increased susceptibility.[7] Genotype the parasite strains used in your experiments to account for this potential source of variability. |
| Assay Matrix Effects | The interaction between the two compounds might be influenced by the components of the assay medium. Ensure consistent media preparation and consider performing a fixed-ratio serial dilution of the drug combination to assess synergy. |
Data Presentation
Table 1: In Vitro Activity of this compound Against P. falciparum
| Parasite Stage | Mean IC50 (nM) | Standard Deviation (SD) |
| Asexual Stages | 5.6 | 1.2 |
| Male Gametocytes | 6.9 | 3.8 |
| Female Gametocytes | 47.5 | 54.7 |
Data extracted from in vitro studies on artemisinin-resistant P. falciparum.[6]
Table 2: Clinical Efficacy of this compound/Lumefantrine Combination
| Treatment Regimen | PCR-Corrected Cure Rate (%) | Study Phase |
| This compound/Lumefantrine (GanLum) | 97.4% | Phase III (KALUMA study)[4][12] |
| Standard of Care (Artemether-Lumefantrine) | 94.0% | Phase III (KALUMA study)[12] |
| This compound (800 mg single dose) | 67% | Phase II |
Experimental Protocols
Protocol 1: Asexual Blood Stage Antimalarial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard methodologies used to evaluate the in vitro activity of this compound.[6][7]
1. Parasite Culture and Synchronization: a. Culture P. falciparum in RPMI 1640 medium supplemented with human serum and maintain at 37°C. b. Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol. c. Adjust the parasitemia to 1% for the assay.
2. Drug Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the drug in 96-well plates to achieve the desired final concentrations. Include a drug-free control.
3. Incubation: a. Add the synchronized parasite culture to the drug-containing wells. b. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
4. Lysis and Staining: a. After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer. b. Incubate in the dark at room temperature for at least one hour.
5. Data Acquisition and Analysis: a. Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~528 nm. b. Calculate the IC50 values by fitting the dose-response data to a non-linear regression model using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Dual mechanism of this compound and Lumefantrine targeting parasite energy production and heme detoxification.
Caption: A logical workflow for identifying sources of variability in this compound in vitro assays.
Caption: A workflow for the genotypic and phenotypic characterization of this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. novartis.com [novartis.com]
- 3. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 4. vax-before-travel.com [vax-before-travel.com]
- 5. What is this compound/Lumefantrine used for? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound and Lumefantrine in Adults, Adolescents, and Children with Plasmodium falciparum Malaria Treated with this compound Plus Lumefantrine Solid Dispersion Formulation: Analysis of Data from a Multinational Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and Lumefantrine in Adults, Adolescents, and Children with Plasmodium falciparum Malaria Treated with this compound Plus Lumefantrine Solid Dispersion Formulation: Analysis of Data from a Multinational Phase 2 Study | Medicines for Malaria Venture [mmv.org]
- 11. researchgate.net [researchgate.net]
- 12. novartis.com [novartis.com]
Technical Support Center: Ganaplacide in Long-Term Parasite Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ganaplacide in long-term Plasmodium falciparum cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, an imidazolopiperazine, has a novel mechanism of action that disrupts the parasite's internal protein transport systems, which are crucial for its survival within red blood cells.[1] It has also been shown to inhibit protein trafficking, block the establishment of new permeation pathways, and cause expansion of the endoplasmic reticulum. Additionally, some evidence suggests it may target the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a collapse of the parasite's mitochondrial membrane potential.[2]
Q2: What is the rationale for using this compound in combination with lumefantrine?
This compound is often developed in combination with lumefantrine to enhance its overall efficacy and to mitigate the development of drug resistance.[2][3] While this compound disrupts the parasite's energy production and protein trafficking, lumefantrine interferes with the detoxification of toxic heme produced from hemoglobin digestion by inhibiting its conversion into hemozoin.[2][3] This dual-action approach targets multiple parasite pathways, providing a powerful synergistic effect.[2]
Q3: Is this compound effective against artemisinin-resistant P. falciparum strains?
Yes, in vitro studies have demonstrated that this compound retains its high potency against artemisinin-resistant P. falciparum isolates, including those with various pfk13 mutations.[2][3][4] Its activity does not appear to be impaired by mutations in genes associated with resistance to other antimalarials, such as pfcrt, pfmdr1, pfmdr2, pfdhps, and pfdhfr.[2][3]
Q4: What are the known genetic markers associated with this compound resistance in P. falciparum?
In vitro studies have identified that mutations in the P. falciparum cyclic amine resistance locus (pfcarl) can confer resistance to imidazolopiperazine compounds, including this compound.[4][5] Additionally, polymorphisms in the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt) have been linked to decreased susceptibility to this compound in laboratory-selected resistant strains.[4][6][7]
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected IC50 values for this compound.
| Possible Cause | Troubleshooting Steps |
| Drug Stock Integrity | 1. Verify Stock Concentration: Re-measure the concentration of your this compound stock solution. 2. Assess Drug Stability: Prepare fresh dilutions from a new stock vial. This compound stability in culture medium over extended periods should be considered. |
| Assay Conditions | 1. Standardize Hematocrit and Parasitemia: Ensure consistent starting hematocrit (e.g., 2%) and parasitemia (e.g., 0.5-1%) across all wells and experiments. 2. Check Serum/Albumax Lot: Different batches of human serum or serum substitutes like Albumax can affect drug activity.[3] Test a new lot or pre-screen lots for consistency. 3. Review Incubation Time: The standard 72-hour SYBR Green I assay is commonly used.[4][6] Ensure the incubation period is consistent. |
| Parasite Strain Variability | 1. Confirm Parasite Genotype: If possible, sequence key resistance marker genes (pfcarl, pfact, pfugt) to rule out pre-existing resistance.[4][6][7] 2. Use a Reference Strain: Always include a drug-sensitive reference strain (e.g., 3D7, NF54) in your assays for comparison. |
| Technical Errors | 1. Pipetting Accuracy: Verify the accuracy of your pipettes, especially for serial dilutions. 2. Plate Reader Settings: Ensure the fluorescence reader settings (excitation/emission wavelengths) are optimized for SYBR Green I. |
Issue 2: Loss of this compound efficacy during long-term culture under drug pressure.
| Possible Cause | Troubleshooting Steps |
| Selection of Resistant Parasites | 1. Monitor IC50 Shift: Regularly perform dose-response assays to monitor for a significant shift in the IC50 value. 2. Genotypic Analysis: If a stable increase in IC50 is observed, sequence the pfcarl, pfact, and pfugt genes to identify potential resistance-conferring mutations.[4][5][6][7] 3. Clone Parasite Lines: If resistance is suspected, clone the parasite population to isolate and characterize the resistant phenotype. |
| Drug Degradation | 1. Replenish Drug Regularly: In continuous culture, replenish the medium with fresh this compound at regular intervals (e.g., every 48 hours) to maintain a consistent drug concentration. |
| Culture Adaptation | 1. Monitor Parasite Growth Rate: A change in the parasite multiplication rate in the presence of the drug could indicate adaptation. |
Issue 3: Poor parasite viability or growth in long-term cultures with this compound, even at sub-lethal concentrations.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Culture Conditions | 1. General Culture Health: Before initiating long-term drug pressure, ensure the parasite line is well-adapted to in vitro culture and exhibits robust growth.[8] 2. Media and Reagents: Use high-quality RPMI 1640, serum/Albumax, and fresh red blood cells.[9] 3. Gas Mixture: Maintain the correct gas mixture (e.g., 5% CO2, 5% O2, 90% N2) for optimal parasite growth.[9] |
| Cumulative Drug Toxicity | 1. Lower Initial Drug Concentration: Start the long-term culture with a lower, non-lethal concentration of this compound and gradually increase it as the parasites adapt. |
| Interaction with Media Components | 1. Serum-Free vs. Serum-Containing Media: Be aware that drug efficacy can vary between serum-free and serum-supplemented media.[10] If changing media, re-establish baseline IC50 values. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against P. falciparum
| Parasite Stage | Strain(s) | Mean IC50 (nM) | Standard Deviation (SD) | Reference |
| Asexual Stages | Artemisinin-resistant isolates (n=6) | 5.6 | 1.2 | [4] |
| Asexual Stages | Artemisinin-resistant isolates | 5.5 | 1.1 | [2] |
| Male Gametocytes (Stage V) | Artemisinin-resistant isolates (n=6) | 6.9 | 3.8 | [4] |
| Male Gametocytes (Stage V) | Artemisinin-resistant isolates | 7.8 | 3.9 | [2] |
| Female Gametocytes (Stage V) | Artemisinin-resistant isolates (n=6) | 47.5 | 54.7 | [4] |
| Female Gametocytes (Stage V) | Artemisinin-resistant isolates | 57.9 | 59.6 | [2] |
| Asexual Stages | Ugandan isolates (n=750) | 13.8 (median) | N/A | [6] |
Experimental Protocols
1. Standard 72-hour SYBR Green I-Based in Vitro Assay
This protocol is adapted from methodologies described in multiple studies.[4][6]
-
Preparation of Drug Plates:
-
Serially dilute this compound in RPMI 1640 medium in a 96-well plate.
-
Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Parasite Culture Preparation:
-
Use asynchronous or tightly synchronized ring-stage P. falciparum cultures.
-
Adjust the culture to a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
-
Incubation:
-
Add the parasite culture to the drug-containing plates.
-
Incubate the plates for 72 hours at 37°C in a humidified, microaerophilic environment (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.
-
Incubate in the dark at room temperature for at least one hour.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.
-
2. Protocol for Long-Term Culture under this compound Pressure
This protocol is a generalized approach for selecting for drug resistance in vitro.
-
Establish Baseline:
-
Determine the IC50 of this compound for the starting parasite population.
-
-
Initiate Drug Pressure:
-
Start a continuous culture of the parasite in the presence of this compound at a concentration equal to or slightly below the IC50.
-
-
Monitor and Maintain Culture:
-
Maintain the culture by changing the medium and adding fresh red blood cells as needed.
-
Replenish the this compound-containing medium every 48 hours.
-
Monitor parasitemia regularly by Giemsa-stained blood smears.
-
-
Increase Drug Concentration:
-
Once the parasite culture has adapted and is growing consistently, gradually increase the concentration of this compound.
-
-
Assess for Resistance:
-
Periodically determine the IC50 of the drug-pressured parasite line to monitor for a shift in susceptibility.
-
Once a stable resistant phenotype is established, cryopreserve the parasite line and perform further characterization (e.g., genetic analysis).
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in P. falciparum.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesamalaria.org [mesamalaria.org]
- 6. Ex vivo susceptibilities to this compound and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganaplacide and Lumefantrine Synergy Studies: Technical Support Center
Welcome to the technical support center for researchers engaged in synergy studies of ganaplacide and lumefantrine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound and lumefantrine?
A1: this compound and lumefantrine exhibit distinct mechanisms of action that contribute to their synergistic antiplasmodial effects. This compound, a novel imidazolopiperazine, is understood to disrupt the parasite's internal protein transport systems, which are vital for its survival within red blood cells[1][2][3]. Lumefantrine is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. It inhibits the formation of hemozoin, leading to the accumulation of toxic heme and subsequent parasite death[4][5].
Q2: What is the rationale for combining this compound and lumefantrine?
A2: The combination of this compound and lumefantrine targets the malaria parasite on multiple fronts, which can enhance the overall efficacy of the treatment and potentially mitigate the development of drug resistance[1][4]. This compound's novel mechanism of action makes it effective against parasite strains that may be resistant to current therapies[5][6]. Recent clinical trials have demonstrated high cure rates for the combination, even against drug-resistant malaria parasites[1][7][8][9].
Q3: Has the synergy between this compound and lumefantrine been quantified in vitro?
A3: While clinical trials have confirmed the high efficacy of the this compound-lumefantrine combination[10][11][12][13][14], detailed in vitro synergy studies quantifying the interaction through methods like isobologram analysis and the calculation of Fractional Inhibitory Concentration (FIC) indices are not extensively available in publicly accessible literature. However, studies have demonstrated the potent, independent activity of both compounds against various Plasmodium falciparum strains, providing a strong basis for their combined use[4][6][15].
Q4: How should I store my stock solutions of this compound and lumefantrine?
A4: For optimal stability, this compound hydrochloride stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture[16][17]. Lumefantrine stock solutions are typically prepared fresh for each experiment due to its physicochemical properties.
Troubleshooting Guide
Issue 1: Low or Inconsistent Lumefantrine Activity
-
Potential Cause: Poor solubility and precipitation of lumefantrine in aqueous culture media. Lumefantrine is highly lipophilic and practically insoluble in water[1][2][18].
-
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of lumefantrine in a suitable organic solvent such as dichloromethane, methanol, or acetone before diluting it to the final concentration in the culture medium[1][18]. Ensure the final concentration of the organic solvent in the assay is minimal and does not affect parasite viability.
-
Use of Surfactants: Consider the use of a small, non-toxic concentration of a surfactant in your culture medium to improve the solubility of lumefantrine.
-
Amorphous Solid Dispersions: For more advanced applications, consider using amorphous solid dispersions of lumefantrine, which have been shown to enhance its solubility and bioavailability[5][6].
-
Issue 2: High Variability in IC50 Values for Lumefantrine
-
Potential Cause: The lipophilic nature of lumefantrine makes its activity highly sensitive to the lipid content of the culture medium. Variations in serum batches or the use of serum replacements like Albumax can significantly alter the free fraction of the drug.
-
Troubleshooting Steps:
-
Standardize Serum Supply: If using human serum, try to use a single batch for a complete set of experiments to minimize variability.
-
Consider Serum-Free Media: If possible, adapt your parasite cultures to a serum-free medium with a consistent composition.
-
Lipid Content Awareness: Be aware that higher triglyceride concentrations in the serum can lead to an increase in the IC50 value of lumefantrine due to sequestration of the drug by lipoproteins[19][20].
-
Issue 3: Unexpected Results in Synergy Assays
-
Potential Cause: Inaccurate determination of individual IC50 values before conducting synergy assays, or issues with the drug concentration ratios.
-
Troubleshooting Steps:
-
Precise IC50 Determination: Ensure you have accurately determined the IC50 values for both this compound and lumefantrine individually against your specific parasite strain and under your exact experimental conditions.
-
Fixed-Ratio Assay Design: When using the fixed-ratio isobologram method, carefully prepare the drug combinations in constant ratios based on their IC50s (e.g., 4:1, 3:2, 1:1, 2:3, 1:4 of their respective IC50s).
-
Data Analysis: Utilize appropriate software for calculating the sum of the Fractional Inhibitory Concentrations (ΣFICs) to determine if the interaction is synergistic (ΣFIC < 0.5), additive (0.5 ≤ ΣFIC ≤ 4), or antagonistic (ΣFIC > 4).
-
Data Presentation
The following table summarizes the in vitro activity of this compound (KAF156) and lumefantrine against various strains of P. falciparum. This data is essential for designing synergy experiments.
| Drug | Parasite Strain | Resistance Profile | Mean IC50 (nM) ± SD |
| This compound (KAF156) | F32-TEM | Artemisinin-susceptible | 9.0 ± 2.0 |
| F32-ART | Artemisinin-resistant (M476I) | 10.0 ± 2.0 | |
| 3D7 ctrl | Artemisinin-susceptible | 11.0 ± 4.0 | |
| 3D7 R561H | Artemisinin-resistant (R561H) | 11.0 ± 2.0 | |
| SMT010 | Artemisinin-susceptible | 10.0 ± 1.0 | |
| SMT010 P413A | Artemisinin-resistant (P413A) | 9.0 ± 1.0 | |
| Lumefantrine | F32-TEM | Artemisinin-susceptible | 14.0 ± 1.0 |
| F32-ART | Artemisinin-resistant (M476I) | 14.0 ± 2.0 | |
| 3D7 ctrl | Artemisinin-susceptible | 89.0 ± 14.0 | |
| 3D7 R561H | Artemisinin-resistant (R561H) | 67.0 ± 11.0 | |
| SMT010 | Artemisinin-susceptible | 14.0 ± 1.0 | |
| SMT010 P413A | Artemisinin-resistant (P413A) | 15.0 ± 1.0 |
Data extracted from an in vitro study evaluating the drug combination against P. falciparum in the context of artemisinin resistance[4]. IC50 values were determined using a SYBR Green I assay.
Experimental Protocols
Protocol: In Vitro Synergy Testing using the SYBR Green I-Based Fluorescence Assay
This protocol is adapted from standard methods for assessing antimalarial drug synergy in vitro[4].
1. Parasite Culture:
-
Culture P. falciparum strains in RPMI-1640 medium supplemented with 5% human serum, 0.55% Albumax II, hypoxanthine, L-glutamine, and gentamicin at 37°C in a hypoxic environment (5% O₂, 5% CO₂, 90% N₂)[4].
-
Maintain the cultures at a 2% hematocrit with human red blood cells[4].
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay[4].
2. Drug Preparation:
-
Prepare a 1 mg/mL stock solution of lumefantrine in dichloromethane or methanol[1]. Prepare a stock solution of this compound in an appropriate solvent as per the manufacturer's instructions.
-
Perform serial dilutions of each drug stock solution to create a range of concentrations for determining the IC50 of each drug individually.
-
For the synergy assay, prepare fixed-ratio combinations of this compound and lumefantrine based on their individual IC50 values (e.g., 4:1, 3:2, 1:1, 2:3, 1:4).
3. Assay Procedure:
-
Add the diluted individual drugs and the fixed-ratio combinations to a 96-well plate in triplicate.
-
Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 48-72 hours under the same conditions as the parasite culture[4].
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~528 nm[4].
4. Data Analysis:
-
Calculate the 50% inhibitory concentrations (IC50s) for each drug alone and for each fixed-ratio combination using a non-linear regression analysis of the dose-response curves[4].
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC50 level:
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Lumefantrine = (IC50 of Lumefantrine in combination) / (IC50 of Lumefantrine alone)
-
-
Calculate the sum of the FICs (ΣFIC) to classify the interaction:
-
Synergy: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
Visualizations
Caption: Workflow for in vitro synergy testing of antimalarial drugs.
Caption: Dual mechanism of action of this compound and lumefantrine.
References
- 1. Artemether–Lumefantrine Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of this compound and Lumefantrine in Adults, Adolescents, and Children with Plasmodium falciparum Malaria Treated with this compound Plus Lumefantrine Solid Dispersion Formulation: Analysis of Data from a Multinational Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. novartis.com [novartis.com]
- 12. This compound (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial | Medicines for Malaria Venture [mmv.org]
- 14. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. gphf.org [gphf.org]
- 17. The effects of serum lipids on the in vitro activity of lumefantrine and atovaquone against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of altered serum lipid concentrations on the IC50 of halofantrine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Ganaplacide Preclinical Toxicity Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the preclinical toxicity testing of ganaplacide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Specific preclinical toxicity data and detailed protocols for this compound are not all publicly available. The following content is based on established preclinical testing guidelines for novel antimalarial drugs, information on the imidazolopiperazine class of compounds, and publicly available clinical safety data for this compound. The experimental protocols and quantitative data presented are illustrative examples and should be adapted based on internal standard operating procedures and regulatory guidance.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it relate to potential off-target toxicity?
A1: this compound, an imidazolopiperazine derivative, exhibits its antimalarial activity by disrupting the parasite's internal protein secretory pathway.[1] While the precise molecular target is not fully elucidated, this mechanism is distinct from many existing antimalarials.[1] Potential off-target toxicity in mammalian cells could theoretically involve interference with protein trafficking or secretion, or other cellular processes that share homologous components or pathways with the parasite. Additionally, like many small molecules, off-target kinase inhibition or ion channel interactions are potential sources of toxicity that require investigation.
Q2: What are the reported clinical adverse events for this compound that might inform preclinical safety monitoring?
A2: Clinical studies of this compound (KAF156) have reported several adverse events. In a first-in-human study, mild to moderate gastrointestinal (diarrhea, abdominal pain, nausea) and neurological (headache, dizziness) effects were observed.[2] Studies in malaria patients have also noted asymptomatic sinus bradycardia, thrombocytopenia, hypokalemia, anemia, and hyperbilirubinemia.[1][2] Preclinical studies should therefore include careful monitoring of cardiovascular parameters, clinical pathology (hematology and clinical chemistry), and histopathological evaluation of the gastrointestinal tract and nervous system.
Q3: What are the standard in vitro toxicity assays recommended for a novel antimalarial compound like this compound?
A3: A standard battery of in vitro toxicity assays for a compound like this compound would typically include:
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Cytotoxicity assays: To determine the concentration at which the compound is toxic to mammalian cells.
-
hERG channel assay: To assess the potential for QT prolongation and cardiac arrhythmia.
-
CYP450 inhibition and induction assays: To evaluate the potential for drug-drug interactions.
-
Genotoxicity assays (e.g., Ames test, in vitro micronucleus assay): To assess the potential for DNA damage.
-
Mitochondrial toxicity assays: Given that some antimalarials can affect mitochondrial function, this is a relevant screening step.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Q: I am observing high variability in my cytotoxicity assay results for this compound. What could be the cause?
A: High variability in cytotoxicity assays can stem from several factors. Here is a troubleshooting workflow to identify the potential source of the issue:
Q: My cytotoxicity results for this compound show a very narrow therapeutic index. What are the next steps?
A: A narrow therapeutic index from initial cytotoxicity screens warrants further investigation to understand the mechanism of cell death and the potential for off-target effects. Consider the following:
-
Mechanism of cytotoxicity assays: Employ assays that can differentiate between apoptosis and necrosis.
-
Cell line specificity: Test this compound in a panel of cell lines from different tissues to see if the cytotoxicity is specific to certain cell types.
-
Time-dependency: Conduct experiments with varying incubation times to understand the kinetics of the cytotoxic effect.
hERG Channel Assay
Q: this compound is showing borderline inhibition in my automated patch-clamp hERG assay. How should I interpret this and what are the follow-up steps?
A: Borderline hERG inhibition in an initial screen requires careful follow-up to determine the clinical relevance. Here is a decision-making workflow:
In Vivo Toxicology Studies
Q: We are observing unexpected clinical signs in our rodent repeated-dose toxicity study with this compound. How do we investigate the cause?
A: Unexpected clinical signs in an in vivo study require a systematic investigation. The following steps can help pinpoint the cause:
-
Confirm the observation: Ensure the clinical signs are consistently observed and well-documented.
-
Dose-response relationship: Determine if the severity of the clinical signs is dose-dependent.
-
Necropsy and histopathology: Conduct a thorough gross necropsy and histopathological examination of all major organs, with a focus on potential target organs identified from in vitro data or clinical reports (e.g., heart, liver, GI tract, nervous system).
-
Toxicokinetics: Analyze the plasma concentrations of this compound to ensure they are within the expected range and to correlate exposure with the observed toxicity.
-
Review literature for class effects: Investigate if similar clinical signs have been reported for other imidazolopiperazine compounds.
Data Presentation
Table 1: Illustrative Summary of In Vitro Preclinical Toxicity Data for this compound
| Assay | Test System | Endpoint | Illustrative Result (IC50/EC50) | Interpretation |
| Cytotoxicity | HepG2 cells (72 hr exposure) | Cell Viability (MTT) | > 50 µM | Low potential for direct cytotoxicity |
| hERG Inhibition | HEK293 cells expressing hERG | Patch Clamp | > 30 µM | Low risk of QT prolongation |
| CYP450 Inhibition | Human Liver Microsomes | IC50 | > 10 µM for CYP1A2, 2C9, 2D6, 3A4 | Low potential for drug-drug interactions via CYP inhibition |
| Mitochondrial Toxicity | HepG2 cells (Glucose vs. Galactose) | ATP levels | > 50 µM | Low potential for mitochondrial toxicity |
| Genotoxicity (Ames) | S. typhimurium (strains TA98, TA100) | Revertant Colonies | Non-mutagenic | No evidence of mutagenicity in this assay |
Note: The data in this table are for illustrative purposes and do not represent actual preclinical data for this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a human cell line (e.g., HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Treatment: Replace the culture medium in the 96-well plate with the medium containing different concentrations of this compound. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: hERG Manual Patch-Clamp Assay
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel.
-
Cell Preparation: Prepare a single-cell suspension for electrophysiological recording.
-
Electrophysiology:
-
Use a patch-clamp amplifier and data acquisition system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG tail currents.
-
-
Compound Application: Perfuse the cells with a control solution followed by solutions containing increasing concentrations of this compound.
-
Data Recording: Record the hERG current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value.
Mandatory Visualization
References
Ganaplacide assay interference from serum components
Welcome to the Technical Support Center for Ganaplacide assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of this compound in serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the common method for quantifying this compound in serum or plasma?
A1: The standard method for quantifying this compound in biological matrices like serum and plasma is reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS) detection. This method typically involves a protein precipitation step to prepare the sample for analysis.
Q2: What are the potential sources of interference from serum components in a this compound assay?
A2: Endogenous substances in serum can interfere with the quantification of this compound. The most common interferences in LC-MS/MS assays are caused by:
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Hemolysis: The rupture of red blood cells, which releases hemoglobin and other intracellular components into the serum.[1][2]
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Lipemia: High concentrations of lipids, which can cause turbidity in the sample.[1][2]
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High Bilirubin (Icterus): Elevated levels of bilirubin.
These interferences can lead to a phenomenon known as the "matrix effect," which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][4]
Q3: How can I tell if my samples are hemolyzed or lipemic?
A3: Visual inspection is the simplest method. Hemolyzed serum or plasma will appear pink to red, while lipemic samples will look cloudy or milky.[2] For more quantitative assessment, some automated chemistry analyzers can measure hemolysis, icterus, and lipemia (HIL) indices.[5][6]
Q4: What is the mechanism of action of this compound?
A4: this compound is an antimalarial drug of the imidazolopiperazine class.[7] Its mechanism of action is thought to involve the disruption of the parasite's intracellular secretory pathway, which is crucial for its survival.[8][9]
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your this compound quantification experiments.
Issue 1: Inaccurate or Inconsistent Results (Poor Precision and Accuracy)
Possible Cause: Matrix effects from serum components are a primary cause of inaccurate and imprecise results in LC-MS/MS assays.[3] This can manifest as either ion suppression (reduced signal intensity) or ion enhancement (increased signal intensity).[10][11]
Troubleshooting Steps:
-
Evaluate Matrix Effect:
-
Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer after the LC column while injecting a blank, extracted serum sample. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[10]
-
Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank serum sample. A significant difference indicates a matrix effect.[3]
-
-
Optimize Sample Preparation:
-
Protein Precipitation: This is a common first step for this compound analysis. Ensure the protein precipitation is efficient. Acetonitrile is often a good choice for precipitation as it can effectively remove a large portion of proteins.[12][13] Using a 3:1 ratio of acetonitrile to serum is a common starting point.[12]
-
Solid-Phase Extraction (SPE): If protein precipitation is insufficient to remove interferences, consider adding an SPE step for further cleanup.[14]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique to separate this compound from interfering matrix components.[15]
-
-
Optimize Chromatographic Conditions:
-
Change Gradient: Adjusting the mobile phase gradient can help separate this compound from co-eluting interfering compounds.[16]
-
Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter selectivity and improve separation.[16]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it has very similar chemical and physical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[16]
Issue 2: Low Analyte Recovery
Possible Cause: Inefficient extraction of this compound from the serum matrix during sample preparation.
Troubleshooting Steps:
-
Optimize Protein Precipitation:
-
Solvent Choice: While acetonitrile is common, methanol or a mixture of solvents can also be tested to see which provides the best recovery for this compound.[17]
-
Solvent-to-Sample Ratio: A ratio of 3:1 (solvent:serum) is a good starting point, but this can be optimized (e.g., 4:1 or 5:1) to improve protein removal and analyte recovery.[12]
-
Mixing and Incubation: Ensure thorough vortexing after adding the precipitation solvent and consider a short incubation on ice to enhance protein precipitation.
-
-
Evaluate Different Extraction Techniques: If protein precipitation consistently yields low recovery, explore SPE or LLE methods. Method development will be required to find the optimal sorbent/solvent system for this compound.
Issue 3: High Signal Variability in Hemolyzed Samples
Possible Cause: Hemolysis releases hemoglobin and other cellular components that can significantly suppress the ionization of this compound in the mass spectrometer's ion source.[18][19] The degree of interference often correlates with the degree of hemolysis.[6]
Troubleshooting Steps:
-
Sample Dilution: For marginally hemolyzed samples, a simple dilution with control blank serum may be sufficient to reduce the matrix effect to an acceptable level.[14][18]
-
Enhanced Sample Cleanup: Hemolyzed samples often require more rigorous cleanup than normal samples. Combining protein precipitation with a subsequent SPE or LLE step can be effective.[14]
-
Assess Method Robustness: During method validation, it is crucial to assess the impact of hemolysis. This is typically done by preparing quality control (QC) samples in hemolyzed serum and evaluating their accuracy and precision against the calibration curve prepared in normal serum.[18]
Issue 4: Poor Results with Lipemic Samples
Possible Cause: High lipid content in lipemic samples can cause ion suppression and can also lead to physical problems in the LC system, such as column clogging.[1]
Troubleshooting Steps:
-
Ultracentrifugation: High-speed centrifugation can be used to pellet the lipids, allowing for the collection of a clearer supernatant for analysis.[1]
-
Lipid Removal Plates/Filters: Commercially available plates and filters are designed to selectively remove lipids from plasma and serum samples.
-
Solvent Optimization for Precipitation: The choice of organic solvent for protein precipitation can influence the amount of co-precipitated lipids. Experiment with different solvents (acetonitrile, methanol, acetone) and their ratios.
Quantitative Data Summary
While specific quantitative data on the interference of serum components in a validated this compound assay is not publicly available, the following table summarizes the general impact of these interferences on LC-MS/MS bioanalysis based on published literature. The acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[20][21][22]
| Interferent | Potential Impact on this compound Assay (LC-MS/MS) | Typical Acceptance Criteria for Matrix Effect (Accuracy) |
| Hemolysis | Ion suppression is the most common effect, leading to underestimation of this compound concentration.[18][19] | The mean analyte response in the presence of the interferent should be within ±15% of the mean response in the absence of the interferent. |
| Lipemia | Can cause ion suppression and physical interference with the analytical column.[1] | The mean analyte response in the presence of the interferent should be within ±15% of the mean response in the absence of the interferent. |
| High Bilirubin | Can cause ion suppression or enhancement, depending on the analyte and method. | The mean analyte response in the presence of the interferent should be within ±15% of the mean response in the absence of the interferent. |
Experimental Protocols
Key Experiment: Protein Precipitation of this compound from Serum for LC-MS/MS Analysis
This is a general protocol based on standard practices for small molecule extraction from serum. A specific validated method for this compound is not publicly available.
Materials:
-
Serum samples (unknowns, quality controls, and blanks)
-
This compound analytical standard
-
Stable isotope-labeled this compound (Internal Standard - IS)
-
Acetonitrile (HPLC or MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
-
Autosampler vials with inserts
Procedure:
-
Prepare Samples: Allow all serum samples and reagents to thaw to room temperature.
-
Spike Internal Standard: To 100 µL of each serum sample, QC, and blank in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (with 0.1% formic acid) to each tube. This represents a 3:1 solvent-to-sample ratio.
-
Vortex: Vortex each tube vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.
-
Transfer to Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: this compound's Mechanism of Action
Caption: Protein Precipitation Workflow
Caption: Troubleshooting Logic Flow
References
- 1. clinicallab.com [clinicallab.com]
- 2. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medpace.com [medpace.com]
- 6. medpace.com [medpace.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 9. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. researchgate.net [researchgate.net]
- 19. Impact of hemolysis on multi-OMIC pancreatic biomarker discovery to derisk biomarker development in precision medicine studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ema.europa.eu [ema.europa.eu]
Technical Support Center: Mitigating Off-Target Effects of Ganaplacide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ganaplacide in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it contribute to off-target effects?
A1: this compound, an antimalarial compound from the imidazolopiperazine class, is understood to have a novel mechanism of action.[1][2] Its primary on-target effect is believed to be the disruption of the parasite's internal protein transport and secretory pathways, which are vital for its survival within red blood cells.[3][4][5] Some studies suggest it may also target the mitochondrial cytochrome bc1 complex, leading to a collapse of the parasite's mitochondrial membrane potential.[6] The precise molecular target, however, is not yet fully determined.[2][7] This lack of a definitively identified target can make it challenging to distinguish between on-target and off-target effects in cellular models. Off-target effects may arise if this compound interacts with host cell proteins involved in similar pathways, such as protein trafficking or mitochondrial function.
Q2: What are the reported adverse events in clinical trials of this compound, and what do they suggest about potential off-target effects in cellular models?
A2: Clinical trials of this compound (KAF156) have reported several adverse events, including asymptomatic bradycardia (slow heart rate), hypokalemia (low potassium), elevated liver enzymes, and anemia.[8] While these are observed in a whole organism, they can provide clues for potential off-target effects to monitor in cellular models. For example:
-
Bradycardia may suggest off-target effects on ion channels or signaling pathways in cardiomyocytes.
-
Elevated liver enzymes could indicate hepatotoxicity, which can be investigated in liver cell lines.
-
Hypokalemia might point towards interference with ion transporters or channels that regulate potassium levels.
-
Anemia could be related to effects on erythrocyte precursors or other hematopoietic cells.
Q3: Are there known off-target interactions for this compound from screening panels?
A3: Publicly available data from comprehensive off-target screening panels (e.g., kinase or safety pharmacology panels) for this compound is limited. Preclinical studies have generally reported no significant in vitro safety liabilities, but the detailed results of these screens are not widely published.[8] Therefore, researchers should be vigilant for unexpected phenotypes in their cellular models and may need to conduct their own off-target profiling.
Q4: How can I determine if an observed phenotype in my cellular model is a genuine on-target effect of this compound or an off-target effect?
A4: Distinguishing between on-target and off-target effects is a critical aspect of drug research. A multi-faceted approach is recommended:
-
Dose-response analysis: Compare the concentration of this compound required to elicit the observed phenotype with its known on-target potency (IC50) against Plasmodium falciparum (typically in the low nanomolar range).[9] A significant discrepancy may suggest an off-target effect.
-
Use of a chemical analog: If available, a structurally related but biologically inactive analog of this compound can be used as a negative control. If the phenotype is not observed with the inactive analog, it is more likely to be a specific effect of this compound.
-
Genetic validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the putative host cell target. If the phenotype of the genetic perturbation mimics the effect of this compound, it supports an on-target mechanism.
-
Rescue experiments: If a specific off-target is suspected, overexpressing that target might rescue the phenotype induced by this compound.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
You observe significant cell death in your mammalian cell line at concentrations of this compound intended for antimalarial assays.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target toxicity | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the antiplasmodial IC50. A low therapeutic index (CC50/IC50) suggests off-target toxicity. 3. Screen this compound against a panel of common cytotoxicity targets (e.g., hERG, various caspases). | Identification of specific off-target interactions responsible for cytotoxicity. |
| On-target toxicity (if the host cell has a homologous pathway) | 1. Investigate if the host cell line expresses proteins homologous to the putative parasite target. 2. Use siRNA or CRISPR to knock down the homologous host protein and observe if it phenocopies the toxicity. | Confirmation that the toxicity is mediated through the intended pathway, which may be present in the host cells. |
| Solvent toxicity | 1. Run a vehicle control (e.g., DMSO) at the same concentrations used for this compound. | No significant toxicity in the vehicle control group. |
Issue 2: Altered Cellular Signaling or Phenotype Unrelated to Malaria
You observe changes in cellular morphology, signaling pathways, or other functions in your host cells that are not the intended focus of your malaria-related experiment.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase inhibitor screen with this compound. 2. If specific off-target kinases are identified, use more selective inhibitors for those kinases to see if the phenotype is replicated. | Identification of specific kinases that are inhibited by this compound, explaining the observed signaling changes. |
| Disruption of host cell protein trafficking | 1. Use immunofluorescence to visualize the localization of key proteins in the secretory pathway (e.g., in the endoplasmic reticulum or Golgi apparatus). 2. Compare the localization in this compound-treated cells to untreated and vehicle-treated controls. | Visual confirmation of altered protein trafficking in host cells. |
| Ion channel modulation | 1. Based on clinical observations of bradycardia and hypokalemia, perform patch-clamp electrophysiology assays on relevant ion channels (e.g., cardiac potassium or calcium channels). | Direct measurement of this compound's effect on ion channel function. |
Data Presentation: Hypothetical Off-Target Screening Results
As specific off-target screening data for this compound is not publicly available, the following tables are provided as templates for how researchers can structure their own findings.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (µM) |
| Kinase A | 85% | 0.25 |
| Kinase B | 60% | 1.5 |
| Kinase C | 15% | >10 |
| Kinase D | 5% | >10 |
Table 2: Example Cellular Cytotoxicity Profile for this compound
| Cell Line | CC50 (µM) | On-Target IC50 (P. falciparum) | Therapeutic Index (CC50/IC50) |
| HEK293 | > 50 | 0.008 µM | > 6250 |
| HepG2 | 25 µM | 0.008 µM | 3125 |
| iPSC-Cardiomyocytes | 15 µM | 0.008 µM | 1875 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to assess whether this compound directly binds to a suspected off-target protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture the mammalian cell line of interest to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cell Lysis:
-
Harvest the cells and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Separation:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the amount of the suspected target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
-
Protocol 2: Immunofluorescence Staining for Protein Trafficking
This protocol allows for the visualization of potential disruptions to the host cell's secretory pathway.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat with an effective concentration of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Incubate with a primary antibody against a marker for the endoplasmic reticulum (e.g., Calreticulin) or Golgi apparatus (e.g., GM130).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Compare the morphology and localization of the stained organelles between treated and control cells.
-
Visualizations
Caption: Proposed mechanism of action of this compound in P. falciparum.
Caption: Workflow for investigating potential off-target effects.
References
- 1. The early preclinical and clinical development of this compound (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and this compound in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GNF-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Ganaplacide and Artemisinin-Based Therapies for Malaria
In the global effort to combat malaria, the emergence of drug resistance necessitates the development of novel antimalarial agents. This guide provides a detailed comparison of ganaplacide, a novel compound with a new mechanism of action, and the current standard of care, artemisinin-based combination therapies (ACTs). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy data, experimental protocols, and mechanisms of action to inform future research and clinical strategies.
Efficacy Comparison
Recent clinical trials have demonstrated the high efficacy of this compound in combination with lumefantrine (GanLum). The KALUMA Phase III trial, a large-scale study conducted in 12 African countries, showed that GanLum achieved a PCR-corrected cure rate of 97.4% using a conservative estimand framework, and 99.2% in a conventional per-protocol analysis. This performance met the primary endpoint of non-inferiority to the standard of care, Coartem® (artemether-lumefantrine), which showed cure rates of 94.0% (estimand) and 96.7% (per-protocol), respectively[1].
This compound has also shown effectiveness against mutant malaria parasites associated with partial artemisinin resistance[1][2]. Phase 2b studies further support the efficacy and safety of the this compound-lumefantrine combination in both adults and children with uncomplicated Plasmodium falciparum malaria[3][4][5].
Artemisinin-based combination therapies are the cornerstone of malaria treatment, with various combinations demonstrating high efficacy rates. A meta-analysis of ACTs reported overall PCR-corrected cure rates on day 28 to 63 as follows: artemether-lumefantrine (AL) at 95.1%, artesunate-amodiaquine (AS-AQ) at 92.2%, artesunate-mefloquine (AS-MQ) at 97.0%, and dihydroartemisinin-piperaquine (DHA-PPQ) at 94.3%[6]. The World Health Organization (WHO) reported average efficacy rates for AL, AS-AQ, and DHA-PPQ against P. falciparum between 2010 and 2018 as 98.0%, 98.5%, and 99.3%, respectively[7].
The following table summarizes the comparative efficacy data from key clinical trials.
| Treatment Regimen | Study Phase | Patient Population | Primary Endpoint | PCR-Corrected Cure Rate (Per-Protocol) | PCR-Corrected Cure Rate (Estimand) | Comparator |
| This compound/Lumefantrine (GanLum) | Phase III (KALUMA) | 1,688 adults and children in Africa | Day 28 PCR-corrected ACPR | 99.2%[1] | 97.4%[1] | Artemether-lumefantrine (96.7% / 94.0%)[1] |
| This compound/Lumefantrine | Phase IIb (KALUMI) | Children (6 months - 12 years) in Africa | Day 29 PCR-corrected ACPR | 99%[5][8] | Not Reported | Artemether-lumefantrine (99%)[5][8] |
| This compound 400mg + Lumefantrine-SDF 960mg (3 days) | Phase II | Adults, adolescents, and children | Day 29 PCR-corrected ACPR | 95% (children)[9] | Not Reported | Artemether-lumefantrine (96%)[9] |
| Artemether-lumefantrine (AL) | Meta-analysis | Various | Day 28-63 PCR-corrected cure rate | 95.1%[6] | Not Applicable | Not Applicable |
| Artesunate-amodiaquine (AS-AQ) | Meta-analysis | Various | Day 28-63 PCR-corrected cure rate | 92.2%[6] | Not Applicable | Not Applicable |
| Artesunate-mefloquine (AS-MQ) | Meta-analysis | Various | Day 28-63 PCR-corrected cure rate | 97.0%[6] | Not Applicable | Not Applicable |
| Dihydroartemisinin-piperaquine (DP/DHA-PPQ) | Meta-analysis | Various | Day 28-63 PCR-corrected cure rate | 94.3%[6] | Not Applicable | Not Applicable |
ACPR: Adequate Clinical and Parasitological Response; SDF: Solid Dispersion Formulation
Experimental Protocols
The methodologies employed in the clinical trials are crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the key studies cited.
This compound/Lumefantrine (KALUMA Phase III Trial) [1]
-
Study Design: A randomized, open-label, multicenter, non-inferiority trial.
-
Participants: 1,688 adults and children (≥ 10kg) with acute, uncomplicated Plasmodium falciparum malaria, with or without mixed plasmodium infection.
-
Locations: 34 trial sites across 12 countries in sub-Saharan Africa.
-
Intervention: this compound/lumefantrine (GanLum) administered as a sachet of granules once daily for three days.
-
Comparator: Coartem® (artemether-lumefantrine) administered according to the standard of care.
-
Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at Day 28. The primary analysis utilized an "estimand" approach, which considers patients who discontinue the study or have missing PCR data as treatment failures. A conventional "per-protocol" analysis was also performed.
This compound/Lumefantrine (Phase IIb Trial) [3][9]
-
Study Design: An open-label, randomized, controlled, parallel-group study conducted in two parts (Part A: adults and adolescents; Part B: children).
-
Participants: Patients with acute uncomplicated malaria due to P. falciparum infection. Part B enrolled 175 patients under 12 years of age.
-
Locations: Seven malaria-endemic countries (Burkina Faso, Côte d'Ivoire, Gabon, Kenya, Mali, Uganda, and India).
-
Intervention: this compound in combination with a new solid dispersion formulation of lumefantrine, tested at various dosing regimens. The optimal regimen was identified as this compound 400 mg plus lumefantrine-SDF 960 mg once daily for 3 days[9].
-
Primary Endpoint: PCR-corrected ACPR at Day 29. The primary objective was met if the lower limit of the two-sided 95% confidence interval for the PCR-corrected ACPR rate was greater than 80%.
Artemisinin-Based Combination Therapies (General Therapeutic Efficacy Studies) [10][11]
-
Study Design: Typically, prospective, single-arm or comparative, open-label, randomized clinical trials.
-
Participants: Patients with uncomplicated P. falciparum malaria, often stratified by age (e.g., 6-59 months).
-
Inclusion Criteria: Fever or history of fever, microscopic confirmation of P. falciparum monoinfection, and informed consent.
-
Intervention: Administration of a specific ACT according to national treatment guidelines.
-
Follow-up: Patients are typically followed for 28 or 42 days to monitor for clinical and parasitological failure.
-
Primary Endpoint: PCR-corrected ACPR at the end of the follow-up period. This involves distinguishing between recrudescence (treatment failure) and new infections through polymerase chain reaction (PCR) analysis.
Mechanisms of Action and Signaling Pathways
Understanding the distinct mechanisms of action of this compound and artemisinin-based therapies is fundamental to appreciating their roles in malaria treatment and resistance management.
This compound is a novel imidazolopiperazine compound with a unique mechanism of action[12]. It is understood to disrupt the parasite's internal protein transport systems, which are essential for its survival within red blood cells[1][13][14]. Another proposed mechanism is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to the collapse of the parasite's mitochondrial membrane potential[15]. This dual-pronged attack, when combined with lumefantrine's interference with heme detoxification, provides a powerful synergistic effect against the parasite[15].
The efficacy of artemisinin derivatives stems from their rapid parasiticidal activity[16]. The mechanism is believed to involve the activation of the artemisinin molecule by heme iron within the parasite-infected red blood cell. This activation leads to the generation of a cascade of reactive oxygen species (ROS), or free radicals[16]. These highly reactive molecules then cause widespread damage to parasite proteins and membranes, leading to rapid parasite clearance[16]. The partner drugs in ACTs have longer half-lives and different mechanisms of action, such as inhibiting heme detoxification, to eliminate the remaining parasites and prevent the development of resistance[16][17][18].
Generalized Experimental Workflow for Antimalarial Clinical Trials
The successful evaluation of new antimalarial drugs like this compound relies on a standardized and rigorous clinical trial workflow. This process ensures the collection of reliable data on efficacy and safety.
References
- 1. novartis.com [novartis.com]
- 2. Novartis says novel drug could counter malaria resistance | pharmaphorum [pharmaphorum.com]
- 3. novartis.com [novartis.com]
- 4. WANECAM-2 consortium reports positive results from phase 2b study of novel treatment for children with malaria - EDCTP [edctp.org]
- 5. WANECAM2 consortium reports positive results from Phase 2b study of novel treatment for children with malaria – WANECAM 2 [wanecam.org]
- 6. dovepress.com [dovepress.com]
- 7. who.int [who.int]
- 8. scienceforafrica.foundation [scienceforafrica.foundation]
- 9. This compound (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Efficacy of Artemisinin-Based Combination Therapies in Democratic Republic of the Congo and Investigation of Molecular Markers of Antimalarial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial - Health Policy Watch [healthpolicy-watch.news]
- 14. vax-before-travel.com [vax-before-travel.com]
- 15. What is this compound/Lumefantrine used for? [synapse.patsnap.com]
- 16. Account Suspended [infect.blog]
- 17. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. malariaconsortium.org [malariaconsortium.org]
Ganaplacide's Novel Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. Ganaplacide (formerly KAF156), an imidazolopiperazine derivative, represents a promising new class of antimalarials. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data, to offer a clear understanding of its potential in the fight against malaria.
A Novel Mode of Action: Targeting the Secretory Pathway
This compound exhibits a unique mechanism of action that distinguishes it from currently available antimalarials.[1] Experimental evidence suggests that this compound targets the intracellular secretory pathway of the Plasmodium parasite.[2] This disruption leads to an expansion of the endoplasmic reticulum (ER) and interferes with protein trafficking and the establishment of new permeation pathways essential for parasite survival.[2] The precise molecular target of this compound is still under investigation; however, its mode of action is demonstrably different from that of artemisinins and their partner drugs.[3]
While the direct target remains elusive, decreased susceptibility to this compound has been associated with mutations in three P. falciparum genes: the cyclic amine resistance locus (PfCARL), UDP-galactose transporter (PfUGT), and acetyl-CoA transporter (PfACT).[1][2][4] However, these proteins are not believed to be the primary targets of the drug but rather are involved in broader mechanisms of resistance.[2][4]
In contrast, established antimalarials have well-defined targets. Artemisinin and its derivatives generate free radicals in the parasite's food vacuole. Lumefantrine is thought to interfere with the detoxification of heme into hemozoin.[3] Chloroquine also acts in the food vacuole, inhibiting the polymerization of heme.
Comparative Efficacy Against P. falciparum
In vitro studies have demonstrated this compound's potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and comparator antimalarials from various studies.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | ART-susceptible strains (n=15) | 6 - 17 | [3] |
| This compound | ART-resistant strains (field isolates with K13 mutations) | 4.3 - 7.2 | [3] |
| This compound | Various Strains | 3 - 11 | [3] |
| Lumefantrine | Various Strains | 14 - 89 | [3] |
| Chloroquine | CQ-sensitive strains | 24 - 37 | [3] |
| Chloroquine | CQ-resistant strains | >100 | [3] |
Experimental Protocols
The validation of this compound's efficacy relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
SYBR Green I-Based Parasite Viability Assay
This assay is widely used to determine the IC50 values of antimalarial compounds.
Objective: To measure the inhibition of parasite growth in the presence of a drug.
Methodology:
-
Parasite Culture: P. falciparum strains are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a low-oxygen environment (e.g., 1% O2, 3% CO2, 96% N2).[5]
-
Drug Dilution: A serial dilution of the test compounds (e.g., this compound, Chloroquine) is prepared in multi-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours under the same culture conditions.[5]
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.[5][6]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.[5][6]
-
Data Analysis: The fluorescence readings are normalized to controls (no drug) and the IC50 values are calculated by fitting the data to a dose-response curve.
Dual Gamete Formation Assay
This assay assesses the transmission-blocking potential of a compound by measuring its effect on the formation of male and female gametes.
Objective: To determine if a drug can inhibit the sexual stages of the parasite, thereby blocking transmission to mosquitoes.
Methodology:
-
Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured in vitro.
-
Drug Treatment: The mature gametocytes are treated with the test compound for a specified period (e.g., 24 hours).
-
Gametogenesis Induction: Gametogenesis is triggered by a change in temperature and the addition of xanthurenic acid.
-
Staining and Imaging: Male and female gametes are identified and quantified using specific markers and fluorescence microscopy.
-
Data Analysis: The number of gametes in the drug-treated samples is compared to untreated controls to determine the inhibitory effect of the compound.
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound and associated resistance factors.
Caption: Experimental workflow for the SYBR Green I-based parasite viability assay.
Conclusion
This compound's novel mechanism of action, targeting the parasite's secretory pathway, offers a critical advantage in the face of growing resistance to existing antimalarial drugs. Its potent in vitro activity against a wide range of P. falciparum strains, including those resistant to artemisinin, highlights its potential as a next-generation antimalarial. Further research to fully elucidate its molecular target will be crucial for understanding potential resistance mechanisms and for the development of future antimalarials. The experimental data presented here provide a strong validation of its unique and effective mode of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 6. iddo.org [iddo.org]
A Comparative Analysis of Ganaplacide and Cipargamin: Next-Generation Antimalarials
In the global effort to combat malaria, particularly in the face of emerging drug resistance, two promising novel compounds, Ganaplacide (KAF156) and Cipargamin (KAE609), have advanced to clinical development. This guide provides a detailed comparative analysis of these two antimalarial candidates, intended for researchers, scientists, and drug development professionals. The comparison covers their chemical properties, mechanisms of action, preclinical and clinical efficacy, pharmacokinetic profiles, and safety data, supported by experimental methodologies and visualizations.
Physicochemical and Structural Properties
This compound and Cipargamin belong to distinct chemical classes, the imidazolopiperazines and spiroindolones, respectively.[1][2] Their unique structures are fundamental to their novel mechanisms of action against Plasmodium parasites.
| Feature | This compound (KAF156) | Cipargamin (KAE609) |
| Chemical Class | Imidazolopiperazine[1][3][4] | Spiroindolone[5][6][7] |
| Molecular Formula | C22H23F2N5O[4][8][9] | C19H14Cl2FN3O[5][10][11] |
| Molecular Weight | 411.46 g/mol [4][9] | 390.2 g/mol [10] |
| CAS Number | 1261113-96-5[4][8] | 1193314-23-6[10][11] |
| Development Codename | KAF156, GNF-156[4][8][12] | KAE609, NITD609[5][7][13] |
Mechanism of Action: Distinct Pathways to Parasite Elimination
This compound and Cipargamin disrupt different essential processes within the malaria parasite, making them valuable tools against resistant strains.
Cipargamin exerts its antimalarial effect by targeting PfATP4, a P-type Na+ ATPase on the parasite's plasma membrane.[5][6][14] Inhibition of this sodium pump disrupts the parasite's internal sodium homeostasis, leading to an influx of sodium, cellular swelling, and ultimately, parasite death.[5][15] This mechanism is distinct from existing antimalarials like artemisinin derivatives.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Cipargamin - Wikipedia [en.wikipedia.org]
- 6. pamafrica-consortium.org [pamafrica-consortium.org]
- 7. SID 374883822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Cipargamin | C19H14Cl2FN3O | CID 44469321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cipargamin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ganaplacide's Transmission-Blocking Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global effort to eradicate malaria hinges on the development of novel therapeutics that not only treat the disease but also prevent its transmission. Ganaplacide (formerly KAF156), a novel imidazolopiperazine, has emerged as a promising candidate with multistage activity against Plasmodium falciparum and P. vivax. This guide provides an objective comparison of this compound's validated in vivo transmission-blocking potential against other key antimalarial compounds, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, in combination with a new formulation of lumefantrine (GanLum), has demonstrated a rapid response against mature gametocytes in Phase III clinical trials, indicating a strong potential to block the transmission of malaria from humans to mosquitoes.[1] Preclinical in vivo studies using humanized mouse models have further substantiated its gametocytocidal activity and transmission-blocking efficacy.[2][3] this compound's unique mechanism of action, which involves the disruption of the parasite's internal protein transport system, sets it apart from existing antimalarials and makes it a valuable tool against drug-resistant strains.[4][5]
Comparative Analysis of Transmission-Blocking Efficacy
The following tables summarize the available quantitative data on the in vivo transmission-blocking efficacy of this compound and comparator antimalarial drugs. The data is primarily derived from studies utilizing humanized mouse models infected with P. falciparum gametocytes, followed by mosquito feeding assays.
Table 1: In Vivo Gametocytocidal Activity in Humanized Mouse Model
| Compound | Dosage | Animal Model | Primary Outcome | Result | Reference |
| This compound (KAF156) | Not specified | Humanized NODscidIL2Rγnull (NSG) mice | In vivo gametocyte killing and clearance kinetics | Markedly different pharmacodynamic response profiles compared to other clinical candidates | [2][3] |
| Primaquine | 50 mg/kg | Humanized NSG mice | In vivo gametocyte killing | Complete clearance of gametocytes | [2][3] |
| MMV390048 | 50 mg/kg | Humanized NSG mice | In vivo gametocyte killing | Potent activity (IC50 = 360 nM in a viability assay) | [2][3] |
| Atovaquone | Not specified | Not specified in abstract | Sporontocidal effect | Potent inhibitor of sporogonic development | [6][7] |
Table 2: In Vivo Transmission-Blocking Efficacy (Mosquito Feeding Assays)
| Compound | Dosage | Animal Model | Efficacy Metric | Result | Reference |
| This compound (KAF156) | Not specified | Humanized NSG mice with mosquito feeding assay | Gametocytocidal and transmission-blocking efficacy | Successfully evaluated | [2][3] |
| Primaquine | 50 mg/kg | Humanized NSG mice with mosquito feeding assay | Oocyst prevalence in mosquitoes | Complete blockade of gametocyte transmission (no oocysts) | [2][3] |
| MMV390048 | 50 mg/kg | Humanized NSG mice with mosquito feeding assay | Oocyst prevalence in mosquitoes | Complete blockade of gametocyte transmission (no oocysts) | [2][3] |
| (+)-SJ733 | 5 mg/kg | Mouse model (P. berghei) | Reduction in infected mosquitoes and oocysts per midgut | ED50 of 5 mg/kg for transmission blockade | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on established methods for assessing in vivo transmission-blocking activity.
Humanized Mouse Model for P. falciparum Gametocyte Infection
This protocol is based on the methodology described by Brancucci et al. (2025).[2][3]
-
Animal Model: Immunodeficient NODscidIL2Rγnull (NSG) mice are used.
-
Humanization: Mice are engrafted with human red blood cells (hRBCs) to support the development of P. falciparum.
-
Gametocyte Source: Transgenic P. falciparum parasites (e.g., NF54/iGP1_RE9Hulg8) engineered to produce high numbers of stage V gametocytes are used for infection. These parasites may also express a luciferase reporter for in vivo imaging.
-
Infection: A defined number of mature stage V gametocytes are injected into the humanized mice.
-
Drug Administration: The test compound (e.g., this compound) and comparator drugs are administered to the infected mice at specified dosages and time points.
-
Monitoring Gametocytemia: Gametocyte levels in the peripheral blood are monitored over time using techniques such as bioluminescence imaging (if a reporter line is used) or microscopic counting of Giemsa-stained blood smears.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing the ability of gametocytes from a treated host to infect mosquitoes.
-
Mosquito Species: A susceptible strain of Anopheles mosquitoes (e.g., Anopheles stephensi) is used.
-
Blood Meal Preparation: Blood is drawn from the treated and control humanized mice at a specific time point after drug administration. The blood is then offered to mosquitoes through an artificial membrane feeding system (e.g., Hemotek).
-
Mosquito Feeding: A defined number of female mosquitoes are allowed to feed on the blood meal for a set duration.
-
Oocyst Counting: After a period of incubation (typically 7-12 days) to allow for parasite development in the mosquito midgut, the mosquitoes are dissected. The midguts are stained (e.g., with mercurochrome) and the number of oocysts is counted under a microscope.
-
Efficacy Calculation: The transmission-blocking efficacy is determined by comparing the oocyst prevalence (percentage of infected mosquitoes) and oocyst intensity (mean number of oocysts per mosquito) in the drug-treated groups versus the control group.
Visualizing the Pathways and Processes
This compound's Putative Mechanism of Action
The imidazolopiperazine class of compounds, including this compound, is understood to interfere with the parasite's intracellular secretory pathway. This disruption of protein trafficking is a novel mechanism of action among antimalarial drugs.[1][9]
Caption: Putative mechanism of this compound targeting the parasite's secretory pathway.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the key steps in the in vivo validation of a transmission-blocking compound like this compound.
Caption: Workflow for in vivo validation of transmission-blocking drugs.
Conclusion
The available evidence strongly supports the transmission-blocking potential of this compound, a critical feature for a next-generation antimalarial drug. Its novel mechanism of action and efficacy against the sexual stages of the malaria parasite position it as a key component in future malaria control and elimination strategies. Further publication of detailed quantitative data from preclinical and clinical studies will be invaluable for a more comprehensive comparative assessment.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. Novartis says novel drug could counter malaria resistance | pharmaphorum [pharmaphorum.com]
- 6. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa | PLOS One [journals.plos.org]
- 8. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-lumefantrine | Medicines for Malaria Venture [mmv.org]
Cross-Validation of Ganaplacide Resistance Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to frontline antimalarial drugs poses a significant threat to global health. Ganaplacide, a novel imidazolopiperazine, offers a promising new mechanism of action against Plasmodium falciparum. This guide provides a comparative overview of the identified resistance markers for this compound, summarizing key experimental data and methodologies to aid in the research and development of effective antimalarial strategies.
Introduction to this compound and its Resistance Profile
This compound, in combination with a new formulation of lumefantrine (GanLum), has shown high efficacy in recent clinical trials, including against artemisinin-resistant parasites.[1][2] Its novel mechanism of action, which involves the disruption of the parasite's internal protein transport system, makes it a critical tool in the fight against multidrug-resistant malaria.[3][4][5] However, as with any new antimicrobial agent, understanding the potential for resistance is paramount.
Laboratory studies have identified mutations in three key genes that confer resistance to this compound:
-
P. falciparum cyclic amine resistance locus (PfCARL)
-
P. falciparum acetyl-CoA transporter (PfACT)
-
P. falciparum UDP-galactose transporter (PfUGT) [3][5][6][7]
Notably, in vitro studies have demonstrated that this compound's efficacy is not compromised by mutations in genes associated with resistance to other common antimalarials, such as pfk13, pfcrt, pfmdr1, pfmdr2, pfdhps, and pfdhfr.[8][9] This lack of cross-resistance is a crucial advantage for its potential deployment in areas with high levels of multidrug resistance.
Comparative Analysis of this compound Resistance Markers
The following tables summarize quantitative data from in vitro studies on this compound resistance markers. These studies have been instrumental in characterizing the genetic basis of resistance and the degree of susceptibility shift conferred by specific mutations.
Table 1: In Vitro Susceptibility of P. falciparum to this compound
| P. falciparum Strain Type | Median IC50 (nM) | Fold Increase in IC50 (Compared to Sensitive) | Reference |
| Wild-Type/Sensitive | 13.8 | - | [6] |
| PfCARL Mutants | Varies (up to >40-fold increase) | Up to >40 | [3][6] |
| PfACT Mutants | >10-fold higher than PfCARL mutants | >10-fold higher than PfCARL mutants | [5] |
| PfUGT Mutants | >10-fold higher than PfCARL mutants | >10-fold higher than PfCARL mutants | [5] |
Table 2: Summary of Validated this compound Resistance-Conferring Mutations
| Gene | Mutation Type | Observed Effect on this compound Susceptibility | Validation Method | Reference |
| PfCARL | Various single nucleotide polymorphisms (SNPs) | Up to >40-fold increase in IC50 | In vitro drug pressure, Whole Genome Sequencing, CRISPR/Cas9 editing | [3][5][6] |
| PfACT | 20 SNPs including stop codons | Significant increase in IC50 (µM levels) | In vitro drug pressure, Whole Genome Sequencing, CRISPR/Cas9 editing | [3][5] |
| PfUGT | Various mutations | Significant increase in IC50 | In vitro drug pressure, Whole Genome Sequencing, CRISPR/Cas9 editing | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of this compound resistance markers.
In Vitro Drug Susceptibility Testing
A common method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Assay Plate Preparation: Compounds are serially diluted and added to 96-well plates.
-
Incubation: Asynchronous parasite cultures are added to the wells and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Lysis buffer containing SYBR Green I is added to each well to stain the parasite DNA.
-
Data Acquisition: Fluorescence is measured using a microplate reader.
-
Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
Resistance Selection and Genetic Analysis
The identification of resistance-conferring mutations involves subjecting parasite populations to continuous drug pressure.
-
Drug Pressure Application: P. falciparum cultures are exposed to increasing concentrations of this compound over an extended period.
-
Isolation of Resistant Clones: Parasites that survive and replicate under drug pressure are cloned by limiting dilution.
-
Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant clones and the parental sensitive strain. Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Candidate Gene Identification: Genetic variations that are unique to the resistant clones are identified as potential resistance markers.
Genetic Validation of Resistance Markers
To confirm that a specific mutation is responsible for resistance, genetic editing techniques such as CRISPR/Cas9 are employed.
-
Plasmid Construction: A plasmid is constructed containing the Cas9 nuclease, a guide RNA targeting the gene of interest, and a donor template with the desired mutation.
-
Transfection: The plasmid is introduced into drug-sensitive P. falciparum parasites.
-
Selection of Edited Parasites: Parasites that have successfully integrated the mutation are selected.
-
Phenotypic Confirmation: The drug susceptibility of the edited parasites is assessed using the in vitro susceptibility assay described above to confirm that the introduced mutation confers this compound resistance.
Visualizing the Workflow and Pathways
The following diagrams illustrate the experimental workflow for identifying and validating this compound resistance markers, as well as the putative mechanism of action and resistance.
Caption: Experimental workflow for the discovery and validation of this compound resistance markers.
Caption: Putative mechanism of action of this compound and the role of resistance mutations.
Conclusion
The cross-validation of this compound resistance markers is an ongoing effort that is critical for the long-term success of this promising antimalarial agent. The currently identified markers in PfCARL, PfACT, and PfUGT provide a solid foundation for molecular surveillance efforts. A key finding from current research is the lack of cross-resistance with existing antimalarial drugs, which underscores the value of this compound in combating multidrug-resistant malaria. Further research, including the analysis of clinical samples from ongoing Phase III trials, will be essential to fully understand the clinical relevance of these markers and to develop strategies to mitigate the emergence and spread of resistance.
References
- 1. 2 new malaria treatments show promise as drug resistance grows [barchart.com]
- 2. geneonline.com [geneonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. In vitro evaluation of this compound/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Clinical Showdown: Ganaplacide vs. Coartem for Uncomplicated Malaria
In the ongoing battle against malaria, the emergence of drug resistance necessitates the development of novel therapeutics. A recent head-to-head Phase III clinical trial, the KALUMA study, pitted a promising new combination therapy, Ganaplacide/lumefantrine (GanLum), against the current standard of care, Coartem® (artemether-lumefantrine). This guide provides a detailed comparison of their performance, based on the available clinical trial data, for researchers, scientists, and drug development professionals.
The KALUMA (NCT05842954) study was a large-scale, randomized, open-label, multicenter trial designed to assess the efficacy, safety, and tolerability of this compound in combination with a new formulation of lumefantrine against the widely used Coartem for the treatment of acute, uncomplicated malaria caused by Plasmodium falciparum.[1][2][3] The trial enrolled 1,688 adults and children weighing 10 kg or more across 34 sites in 12 sub-Saharan African countries.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the key design and outcomes of the KALUMA Phase III trial.
Table 1: Clinical Trial Protocol Overview
| Parameter | This compound/lumefantrine (GanLum) | Coartem® (artemether/lumefantrine) |
| Study Name | KALUMA | KALUMA |
| Clinical Trial Identifier | NCT05842954 | NCT05842954 |
| Study Phase | Phase III | Phase III |
| Study Design | Randomized, open-label, multicenter, active-controlled, non-inferiority | Randomized, open-label, multicenter, active-controlled, non-inferior |
| Participant Population | 1,688 adults and children (≥10 kg) with acute, uncomplicated P. falciparum malaria | 1,688 adults and children (≥10 kg) with acute, uncomplicated P. falciparum malaria |
| Geographic Location | 12 countries in sub-Saharan Africa | 12 countries in sub-Saharan Africa |
| Treatment Regimen | Sachet of granules administered once daily for 3 days | Tablets administered twice daily for 3 days |
| Primary Endpoint | PCR-corrected adequate clinical and parasitological response (ACPR) at Day 29 | PCR-corrected adequate clinical and parasitological response (ACPR) at Day 29 |
Table 2: Efficacy Outcomes
| Efficacy Endpoint | This compound/lumefantrine (GanLum) | Coartem® (artemether/lumefantrine) |
| PCR-Corrected ACPR at Day 29 (Estimand Framework*) | 97.4% | 94.0% |
| PCR-Corrected ACPR at Day 29 (Per-Protocol Analysis) | 99.2% | 96.7% |
| Uncorrected ACPR at Day 29 | 85.3% | 82.1% |
*The estimand framework is a conservative analytical approach for regulatory submissions that considers patients who discontinue the study or have missing PCR data as treatment failures.[4]
Table 3: Safety and Tolerability Profile
| Aspect | This compound/lumefantrine (GanLum) | Coartem® (artemether/lumefantrine) |
| Overall Safety Profile | The safety profile was reported to be similar to the standard of care.[2] | Established and generally well-tolerated. |
| Adverse Events | Adverse events were generally consistent with the underlying disease.[2] | Common side effects include headache, dizziness, and anorexia. |
| Gametocyte Clearance | Demonstrated a rapid response against mature gametocytes, which are responsible for onward transmission.[1][5] | Effective, but GanLum showed a notably rapid response. |
| Activity against Resistant Strains | Highly effective against mutant malaria parasites associated with partial drug resistance.[1][3] | As an artemisinin-based therapy, it faces challenges from emerging resistance. |
Experimental Protocols
The KALUMA trial was a randomized, open-label, multicenter study.[1] Patients with confirmed acute, uncomplicated P. falciparum malaria were randomized to receive either this compound/lumefantrine or Coartem®.
Inclusion Criteria (Key) :
-
Adults and children weighing ≥ 10kg.
-
Confirmed diagnosis of acute, uncomplicated malaria due to Plasmodium falciparum.
Treatment Administration :
-
This compound/lumefantrine Arm : Received a once-daily dose for three days, administered as a sachet of granules.[1]
-
Coartem® Arm : Received the standard twice-daily dose for three days.[6]
Efficacy Assessment : The primary efficacy endpoint was the PCR-corrected adequate clinical and parasitological response (ACPR) at Day 29. This is a standard measure in malaria clinical trials to distinguish between a recrudescence of the original infection and a new infection. Blood samples were collected for parasitological assessment at specified intervals.
Safety Assessment : The safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs) throughout the study.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and the components of Coartem®.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Coartem® (Artemether/Lumefantrine).
Experimental Workflow
The logical flow of the KALUMA clinical trial is depicted below.
Caption: KALUMA (NCT05842954) Clinical Trial Workflow.
References
- 1. novartis.com [novartis.com]
- 2. mmv.org [mmv.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial - Health Policy Watch [healthpolicy-watch.news]
- 5. Novartis to seek approval of anti-malaria drug on Phase III success - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Ganaplacide: A Novel Antimalarial Agent Demonstrating Potent Activity Against Diverse Plasmodium falciparum Field Isolates
A comparative analysis of the in vitro efficacy of ganaplacide against various Plasmodium falciparum strains, including those resistant to current standard-of-care therapies.
In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to the efficacy of current artemisinin-based combination therapies (ACTs). This guide provides a comparative overview of the in vitro efficacy of this compound, a novel imidazolopiperazine, against a range of P. falciparum field isolates, including artemisinin-resistant strains. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial agents.
In Vitro Efficacy of this compound Compared to Other Antimalarials
This compound has demonstrated potent in vitro activity against various P. falciparum laboratory strains and clinical isolates, including those with mutations conferring resistance to artemisinin. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and comparator antimalarial drugs against different P. falciparum strains.
| Drug | P. falciparum Strain/Isolate | Resistance Profile | Mean IC50 (nM) | Reference |
| This compound | Artemisinin-resistant isolates (n=6) from Thailand and Cambodia (K13 mutations C580Y, G449A, R539T) | Artemisinin-resistant | 5.6 (± 1.2) | [1] |
| This compound | Ugandan field isolates (n=750) | Mixed | Median: 13.8 | [2] |
| Cipargamin | Artemisinin-resistant isolates (n=6) from Thailand and Cambodia | Artemisinin-resistant | 2.4 (± 0.7) | [1] |
| Artesunate | Artemisinin-resistant isolates (n=6) from Thailand and Cambodia | Artemisinin-resistant | Not specified in source | [1] |
| Artemether | Malian field isolates (baseline) | Not specified | 1.6 | [3] |
| Lumefantrine | Malian field isolates (baseline) | Not specified | 1.4 | [3] |
| Lumefantrine | Kenyan field isolates | Not specified | Range: <30 to >200 | [4] |
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using the SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput technique for assessing the susceptibility of P. falciparum to antimalarial compounds.
In Vitro Culture of Plasmodium falciparum
P. falciparum isolates are cultured in vitro using established methods. Briefly, parasites are maintained in human erythrocytes (O+ blood type) suspended in RPMI-1640 medium supplemented with human serum or Albumax I, hypoxanthine, and gentamicin.[5][6] Cultures are incubated at 37°C in a low-oxygen environment (typically 5% CO2, 5% O2, and 90% N2).[6] Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
SYBR Green I-Based Drug Susceptibility Assay
The SYBR Green I assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.[7][8] The protocol generally involves the following steps:
-
Preparation of Drug Plates: Antimalarial drugs are serially diluted in RPMI-1640 medium and dispensed into 96-well microplates.
-
Parasite Culture Addition: Asynchronous or synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%) and added to the drug-containing and control wells.[9]
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions described above to allow for parasite multiplication.[1][9]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasite DNA.[7]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[10]
-
Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software. The IC50 represents the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.
Mechanism of Action of this compound
This compound belongs to the imidazolopiperazine class of compounds and exhibits a novel mechanism of action distinct from existing antimalarials.[6][11] It is understood to disrupt the parasite's internal protein transport systems, which are crucial for its survival within the host red blood cell.[2][6] Recent studies suggest that imidazolopiperazines, including this compound, target the intracellular secretory pathway of P. falciparum.[2][12] This disruption leads to an expansion of the endoplasmic reticulum (ER) and inhibits protein trafficking, ultimately blocking parasite development.[1] A potential target within this pathway has been identified as SEY1, a dynamin-like GTPase involved in the homotypic fusion of ER membranes.[2][3] Inhibition of SEY1's GTPase activity by this compound is thought to contribute to the observed disruption of the ER and Golgi morphology, leading to parasite death.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the methodologies and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow of the SYBR Green I-based in vitro drug susceptibility assay.
Caption: this compound's proposed mechanism of action targeting the parasite's secretory pathway.
Conclusion
This compound demonstrates significant promise as a novel antimalarial agent with potent activity against a wide range of P. falciparum isolates, including those resistant to current therapies. Its unique mechanism of action, targeting the parasite's intracellular secretory pathway, makes it a valuable candidate for combination therapies aimed at overcoming and preventing the spread of drug resistance. Further research, including direct comparative studies with current ACTs against diverse field isolates, will be crucial in fully defining its role in future malaria treatment strategies.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel protein export machine in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vax-before-travel.com [vax-before-travel.com]
- 7. A revised mechanism for how Plasmodium falciparum recruits and exports proteins into its erythrocytic host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein export and cytoadhesion in Plasmodium falciparum: structure-functional analysis of KAHRP and proteomic discovery of novel export pathway components - heiDOK [archiv.ub.uni-heidelberg.de]
- 9. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. novartis.com [novartis.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Safety Profile of Ganaplacide and Other Antimalarials: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced safety profiles of novel antimalarial candidates in comparison to existing therapies is paramount. This guide provides a detailed comparative analysis of the safety of ganaplacide, a novel imidazolopiperazine, against established antimalarials including artemether-lumefantrine, mefloquine, chloroquine, and atovaquone-proguanil.
This document summarizes key quantitative data from clinical trials, outlines experimental methodologies for safety assessment, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the comparative safety landscape.
Quantitative Safety Data Comparison
The following table summarizes the frequency of common adverse events reported in clinical trials and post-marketing surveillance for this compound and other selected antimalarials. It is important to note that trial designs, patient populations, and methodologies for adverse event reporting can vary, impacting direct comparability.
| Adverse Event | This compound/Lumefantrine | Artemether-Lumefantrine | Mefloquine | Chloroquine/Hydroxychloroquine | Atovaquone-Proguanil |
| Gastrointestinal | |||||
| Nausea | - | - | 35% - 82%[1][2] | 9% - 38%[3][4] | - |
| Vomiting | Higher level reported, may be taste-related[5] | - | 23%[2] | - | 5%[6] |
| Diarrhea | - | - | - | - | 18%[7] |
| Abdominal Pain | - | - | 21%[2] | - | 11% (mild to severe)[7] |
| Neurological | |||||
| Headache | 14% - 28%[8] | 5% - 19%[8] | 73%[1][2] | - | 9% (mild to severe)[7] |
| Dizziness | - | - | 47% - 96%[1][2] | 7%[3] | 5% (mild to severe)[7] |
| Psychiatric | |||||
| Insomnia/Sleep Disturbance | - | - | 22%[2] | - | 6% (mild)[7] |
| Anxiety/Depression/Paranoia | - | - | Significantly higher risk[9] | - | - |
| Cardiovascular | Asymptomatic bradycardia reported[10] | - | - | Potential for QT prolongation and other cardiac issues[11] | - |
| Other | |||||
| Fever | Similar to standard of care[5] | - | - | - | - |
| Anemia | Similar to standard of care[5] | - | - | - | - |
| Elevated Liver Enzymes | Reported[10] | - | - | - | - |
| Hypokalemia | Reported[10] | - | - | - | - |
Experimental Protocols for Safety Assessment
The safety of antimalarial drugs is typically evaluated in clinical trials following standardized protocols, such as those outlined by the World Health Organization (WHO). These protocols ensure a systematic collection and reporting of adverse events.
A generalized workflow for safety assessment in an antimalarial clinical trial includes:
-
Participant Screening and Enrollment: Healthy volunteers or patients with uncomplicated malaria are recruited. Baseline health assessments, including medical history, physical examination, and laboratory tests (hematology, biochemistry, and electrocardiogram - ECG), are performed.
-
Drug Administration and Dosing: The investigational drug (e.g., this compound) and the comparator drug are administered according to the study protocol. Dosing regimens are strictly followed and documented.
-
Adverse Event Monitoring: Participants are closely monitored for any adverse events (AEs) throughout the trial. This is done through a combination of:
-
Spontaneous reporting: Participants are encouraged to report any new or worsening symptoms to the clinical staff.
-
Systematic questioning: At scheduled follow-up visits, participants are asked about a predefined list of potential symptoms.
-
-
Clinical and Laboratory Assessments: Regular follow-up visits include physical examinations and laboratory tests to monitor for any drug-induced changes. ECGs are often performed to assess cardiac safety, particularly for drugs with a potential to affect the QT interval.
-
Causality Assessment: For each reported AE, the investigator assesses the likelihood of its relationship to the study drug.
-
Data Analysis and Reporting: The incidence, severity, and nature of all AEs are compiled and analyzed to compare the safety profiles of the different treatment arms.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and procedural information, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of Action: this compound
This compound exhibits a novel mechanism of action that distinguishes it from many existing antimalarials. It is understood to disrupt the parasite's internal protein transport systems, which are crucial for its survival within red blood cells. Recent data suggest that this compound may target the Plasmodium intracellular secretory pathway, leading to the inhibition of protein trafficking and expansion of the endoplasmic reticulum. Decreased susceptibility to this compound has been linked to mutations in genes such as PfCARL, PfUGT (UDP-galactose transporter), and PfACT (Acetyl-CoA transporter), although these are not believed to be the direct targets.
Caption: Proposed mechanism of action for this compound in Plasmodium falciparum.
Experimental Workflow: Antimalarial Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a new antimalarial drug in a clinical trial setting, from participant recruitment to final data analysis.
Caption: Generalized workflow for safety assessment in an antimalarial clinical trial.
Conclusion
This compound, particularly in combination with lumefantrine, has demonstrated a safety profile in a Phase III trial that is comparable to the current standard of care, artemether-lumefantrine.[12][13][14] The adverse events observed are generally consistent with the symptoms of malaria itself.[12][13][14] In contrast, older antimalarials like mefloquine and chloroquine are associated with a higher incidence of more severe adverse events, particularly neuropsychiatric and cardiovascular effects, respectively.[9][11] Atovaquone-proguanil is generally well-tolerated, with primarily gastrointestinal side effects.[7]
The novel mechanism of action of this compound offers a promising new tool in the fight against drug-resistant malaria. Continued rigorous safety monitoring in larger and more diverse populations will be crucial as this new therapeutic agent moves closer to widespread clinical use.
References
- 1. Unexpected frequency, duration and spectrum of adverse events after therapeutic dose of mefloquine in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse effects of mefloquine for the treatment of uncomplicated malaria in Thailand: A pooled analysis of 19, 850 individual patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of Hydroxychloroquine Among Outpatient Clinical Trial Participants for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HyPE study: hydroxychloroquine prophylaxis-related adverse events’ analysis among healthcare workers during COVID-19 pandemic: a rising public health concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Post-marketing surveillance: adverse events during long-term use of atovaquone/proguanil for travelers to malaria-endemic countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Analysis Reveals Heart-Related Side Effects of Hydroxychloroquine and Chloroquine - TheSynapse [thesynapse.net]
- 12. Malaria prophylaxis with atovaquone-proguanil caused fewer gastrointestinal adverse events than chloroquine-proguanil | BMJ Evidence-Based Medicine [ebm.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ganaplacide
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of Ganaplacide, an investigational antimalarial compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As this compound is a novel compound, specific degradation and disposal protocols are continually evolving. Therefore, it is imperative to consult the manufacturer or sponsor for the most current and detailed instructions.
Core Disposal Principles
The primary methods for the disposal of investigational drugs like this compound are return to the sponsor or destruction via incineration. These procedures should be carried out by licensed waste disposal contractors in accordance with all applicable local, state, and federal regulations.
Key Operational Steps:
-
Consult the Sponsor: Before initiating any disposal procedures, contact the entity that supplied the this compound (e.g., Novartis, Medicines for Malaria Venture) to inquire about their specific return or disposal protocols.
-
Segregation and Labeling: Unused, expired, or contaminated this compound should be segregated from other chemical waste. The waste container must be clearly labeled as "this compound Waste" and include any other identifiers required by your institution's safety protocols.
-
Secure Storage: Store the segregated waste in a secure, well-ventilated area away from incompatible materials.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of this compound waste through a certified hazardous waste management company.
-
Documentation: Maintain detailed records of all disposed this compound, including quantities, dates, and the name of the disposal contractor.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not publicly available, the following table summarizes general parameters for the disposal of investigational pharmaceutical compounds. These values should be confirmed with the specific disposal vendor.
| Parameter | Guideline | Source |
| Incineration Temperature | >850°C (typical for hazardous waste) | General Pharmaceutical Waste Guidelines |
| Retention Time in Incinerator | >2 seconds | General Pharmaceutical Waste Guidelines |
| Storage of Waste On-site | As per institutional policy and local regulations | Institutional Safety Protocols |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes. The recommended approach remains high-temperature incineration. Research and development of specific chemical neutralization methods may be undertaken by the manufacturer. For information on analytical methods for detecting this compound, refer to scientific literature on its pharmacokinetics and mechanism of action.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize instructions from the compound's manufacturer or sponsor and adhere to all institutional and regulatory requirements for hazardous waste disposal.
Essential Safety and Logistical Information for Handling Ganaplacide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Ganaplacide is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on available safety data.
Hazard Identification and Personal Protective Equipment
This compound, also known as KAF156, is an antimalarial clinical candidate.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture[2][3], another indicates it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Due to the conflicting information and the nature of investigational compounds, it is prudent to handle this compound with a high degree of caution, employing standard precautions for handling potentially hazardous chemicals.
The following table summarizes the recommended PPE for handling this compound, compiled from general guidelines for hazardous drugs.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves- Eye protection (safety glasses with side shields or goggles)- N95 respirator (if not in a plastic container)[5] |
| Weighing and Compounding | - Double pair of chemotherapy-tested gloves[6]- Disposable gown resistant to hazardous drugs[6]- Eye protection (goggles or face shield)[7]- Respiratory protection (N95 or higher, or work within a ventilated enclosure)[7] |
| Administration/Handling | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (if splash risk) |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown or coveralls- Shoe covers- Face shield and goggles[8]- N95 respirator (for powders) or chemical cartridge respirator (for large spills)[7] |
Operational and Disposal Plans
A clear, step-by-step process is crucial for minimizing exposure and ensuring safety from the moment this compound is received until its final disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and eye protection) when unpacking.
-
Verify that the container is properly labeled.
-
Store this compound according to the supplier's instructions, typically in a designated, well-ventilated, and restricted-access area.[9]
Handling and Compounding:
-
All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a ventilated balance safety enclosure, to avoid aerosol formation.[3]
-
Wear the full complement of PPE as outlined in the table above.
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
Disposal Plan:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[4]
-
All disposable PPE (gloves, gowns, etc.) used during handling should be considered contaminated and disposed of as hazardous waste.
-
Unused this compound and contaminated materials should be disposed of through an approved waste disposal plant.[4]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in the table.
-
Contain the Spill:
-
Clean the Area:
-
Carefully collect all contaminated materials using scoops or other appropriate tools and place them into a labeled hazardous waste container.[10]
-
Clean the spill area with a detergent solution, followed by a rinse with water.[8] For larger spills, a 10% bleach solution followed by a neutralizer like sodium thiosulfate may be necessary.[10]
-
-
Dispose of Waste: All contaminated materials and used PPE must be disposed of as hazardous waste.[10]
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing safety at each step.
Caption: Standard workflow for handling this compound.
Spill Response Decision Tree
This diagram provides a logical flow for responding to a this compound spill.
Caption: Decision tree for this compound spill response.
Due to the limited publicly available, specific experimental data for this compound, this guidance is based on the synthesis of information from various safety data sheets for the compound and general best practices for handling hazardous drugs. Researchers should always consult the most recent SDS provided by the manufacturer and their institution's specific safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|1261113-96-5|MSDS [dcchemicals.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pogo.ca [pogo.ca]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
